Ac9-25 TFA
Description
Properties
IUPAC Name |
2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridine-3-carboxylic acid;propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3.C3H9N/c1-7(2)13(3)12(19)15-10(16-13)9-8(11(17)18)5-4-6-14-9;1-3(2)4/h4-7H,1-3H3,(H,17,18)(H,15,16,19);3H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCTKQZUYHSKJLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(C(=O)NC(=N1)C2=C(C=CC=N2)C(=O)O)C.CC(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Melting point = 160-180 deg C; [Merck Index] 46.9% Inerts: Clear green liquid with an ammoniacal odor; [BASF MSDS] | |
| Record name | Imazapyr isopropylamine salt | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14850 | |
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CAS No. |
81510-83-0 | |
| Record name | Arsenal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81510-83-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imazapyr-isopropylammonium [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081510830 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Pyridinecarboxylic acid, 2-[4,5-dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl]-, compd. with 2-propanamine (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.719 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IMAZAPYR-ISOPROPYLAMMONIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4L2SIV7DVB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Ac9-25 TFA: A Deep Dive into its Role in Cellular Signaling Pathways
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Ac9-25 TFA is a synthetic peptide corresponding to the N-terminal fragment (amino acids 9-25) of Annexin A1, an anti-inflammatory protein. It is often supplied as a trifluoroacetate (TFA) salt, which aids in its solubility and stability. Ac9-25 is a key modulator of inflammatory responses, primarily through its interaction with Formyl Peptide Receptors (FPRs) on the surface of immune cells, particularly neutrophils. This guide provides a comprehensive overview of the cellular signaling pathways activated by Ac9-25, quantitative data on its activity, and detailed experimental protocols for its study.
Core Signaling Pathway: FPR-Mediated Neutrophil Activation
Ac9-25 acts as an agonist at Formyl Peptide Receptor 1 (FPR1), a G-protein coupled receptor (GPCR). The binding of Ac9-25 to FPR1 initiates a signaling cascade that leads to various cellular responses, most notably the activation of NADPH oxidase and the release of reactive oxygen species (ROS), a key event in the inflammatory response.
The signaling pathway is initiated by a conformational change in FPR1 upon ligand binding, which leads to the activation of a heterotrimeric G-protein of the Gi/o family. The activated Gα and Gβγ subunits dissociate and trigger downstream effectors. The Gβγ subunit activates Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][2][3][4][5]
IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, causing the release of stored calcium ions (Ca2+) into the cytosol.[1][3][4] The increase in intracellular calcium, along with DAG, activates Protein Kinase C (PKC). Activated PKC then phosphorylates various downstream targets, including components of the NADPH oxidase complex, leading to its assembly and activation at the cell membrane. The activated NADPH oxidase complex facilitates the production of superoxide anions (O2•−), a key component of the neutrophil's antimicrobial arsenal.
It is important to note that Ac9-25 exhibits a dual functionality. While it activates the NADPH oxidase through FPR1, it also generates an inhibitory signal that can suppress NADPH oxidase activity triggered by other chemoattractants. This inhibitory signal is thought to be transduced by a yet-to-be-identified receptor, distinct from the FPR family.[6]
Caption: this compound signaling pathway in neutrophils.
Quantitative Data Summary
The following table summarizes the available quantitative data for the activity of Ac9-25.
| Parameter | Value | Cell Type | Comments | Reference |
| EC50 (Calcium Mobilization) | ~1 µM | HL-60 cells transfected with FPR | Effective concentration for 50% maximal calcium mobilization. | [7] |
| Calcium Mobilization | 200.8 ± 83.5 nmol/L increase | Cultured rat conjunctival goblet cells | Measured at a concentration of 10⁻⁹ mol/L. | [6] |
Experimental Protocols
Calcium Mobilization Assay using Fura-2 AM
This protocol describes the measurement of intracellular calcium mobilization in response to Ac9-25 using the ratiometric fluorescent indicator Fura-2 AM.
Materials:
-
Neutrophils or other target cells (e.g., HL-60)
-
This compound
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
HEPES-buffered saline (HBS) or other suitable buffer
-
Probenecid (optional, to prevent dye leakage)
-
Fluorescence plate reader with dual excitation capabilities (340 nm and 380 nm) and emission at 510 nm.
Procedure:
-
Cell Preparation:
-
Isolate and prepare neutrophils or culture cells to the desired confluency in a black-walled, clear-bottom 96-well plate.
-
Wash the cells once with HBS.
-
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution in HBS. A typical final concentration is 1-5 µM Fura-2 AM with 0.02% Pluronic F-127. Probenecid can be added at 1-2.5 mM.
-
Remove the HBS from the cells and add the Fura-2 AM loading solution.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.[8][9][10][11][12]
-
-
Washing:
-
After incubation, gently wash the cells twice with HBS to remove extracellular dye.
-
Add fresh HBS to each well.
-
-
Measurement:
-
Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (typically 37°C).
-
Set the instrument to measure fluorescence intensity at an emission wavelength of 510 nm, with alternating excitation wavelengths of 340 nm and 380 nm.
-
Record a baseline fluorescence ratio (340/380 nm) for a few cycles.
-
Add this compound at the desired concentrations to the wells.
-
Continue to record the fluorescence ratio for several minutes to observe the change in intracellular calcium concentration.
-
-
Data Analysis:
-
The change in intracellular calcium is represented by the ratio of fluorescence intensities at the two excitation wavelengths.
-
Calculate the peak response for each concentration of Ac9-25 and plot a dose-response curve to determine the EC50.
-
Caption: Workflow for the calcium mobilization assay.
NADPH Oxidase Activity Assay (Isoluminol-Enhanced Chemiluminescence)
This protocol measures the production of superoxide anions by activated neutrophils using isoluminol-enhanced chemiluminescence, a highly sensitive method.[13]
Materials:
-
Isolated human neutrophils
-
This compound
-
Isoluminol
-
Horseradish peroxidase (HRP)
-
Hank's Balanced Salt Solution (HBSS) or other suitable buffer
-
Luminometer or plate reader with chemiluminescence detection capabilities.
Procedure:
-
Cell Preparation:
-
Isolate neutrophils from fresh human blood using standard methods (e.g., density gradient centrifugation).
-
Resuspend the neutrophils in HBSS at a concentration of 1-2 x 10^6 cells/mL.
-
-
Reagent Preparation:
-
Prepare a stock solution of isoluminol in DMSO.
-
Prepare a stock solution of HRP in HBSS.
-
-
Assay Setup:
-
In a white 96-well plate suitable for luminescence, add the neutrophil suspension.
-
Add HRP to a final concentration of ~1-2 U/mL.
-
Add isoluminol to a final concentration of ~10-50 µM.
-
-
Measurement:
-
Place the plate in the luminometer and allow it to equilibrate to 37°C.
-
Record the baseline chemiluminescence for a few minutes.
-
Inject this compound at various concentrations into the wells.
-
Immediately begin recording the chemiluminescence signal over time (typically for 15-30 minutes).
-
-
Data Analysis:
-
The chemiluminescence signal is proportional to the rate of superoxide production.
-
Calculate the peak or integrated chemiluminescence response for each concentration of Ac9-25.
-
Plot a dose-response curve to determine the EC50 for NADPH oxidase activation.
-
Caption: Workflow for the NADPH oxidase activity assay.
Conclusion
This compound is a valuable tool for studying the intricate signaling pathways involved in inflammation. Its ability to specifically activate FPR1 and trigger downstream events such as calcium mobilization and NADPH oxidase activation makes it a potent modulator of neutrophil function. The dual nature of its activity, encompassing both pro-inflammatory and inhibitory signals, highlights the complexity of Annexin A1-mediated regulation of the immune response. The detailed protocols and pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of targeting the Ac9-25 signaling axis.
References
- 1. Unit [sivabio.50webs.com]
- 2. Phospholipase Signaling | Cell Signaling Technology [cellsignal.com]
- 3. Striking a balance: PIP2 and PIP3 signaling in neuronal health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. Phosphoinositide-specific phospholipase C in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory and Pro-Resolving Actions of the N-Terminal Peptides Ac2-26, Ac2-12, and Ac9-25 of Annexin A1 on Conjunctival Goblet Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ionbiosciences.com [ionbiosciences.com]
- 9. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 10. hellobio.com [hellobio.com]
- 11. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 12. abcam.cn [abcam.cn]
- 13. Isoluminol-enhanced chemiluminescence: a sensitive method to study the release of superoxide anion from human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Studies on Ac9-25 TFA Effects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary research on Ac9-25 TFA, a synthetic peptide derived from the N-terminal of Annexin A1. Ac9-25 is recognized as an agonist for the formyl peptide receptor 1 (FPR1) and has demonstrated various biological effects, primarily related to inflammation and immune cell modulation. This document summarizes the available quantitative data, details experimental protocols from key studies, and visualizes the known signaling pathways and experimental workflows.
Core Findings at a Glance
Ac9-25, a peptide fragment of Annexin A1, primarily acts as an agonist for the formyl peptide receptor 1 (FPR1). Its documented effects include the activation of neutrophil NADPH oxidase and the induction of intracellular calcium mobilization.[1] Notably, it also plays a role in the complex process of leukocyte extravasation.
A significant consideration in the study of synthetic peptides like Ac9-25 is the presence of trifluoroacetic acid (TFA) as a counter-ion, a remnant from the purification process. It is crucial to acknowledge that TFA itself can exert biological effects, potentially influencing experimental outcomes.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preliminary studies on Ac9-25.
Table 1: Effect of Ac9-25 on Intracellular Calcium ([Ca²⁺]i) Levels
| Cell Type | Concentration | Change in [Ca²⁺]i (nmol/L) | Reference |
| Rat Conjunctival Goblet Cells | 10⁻⁹ mol/L | 200.8 ± 83.5 | [2] |
| Rat Conjunctival Goblet Cells | 10⁻⁹ mol/L | 80.7 ± 25.9 | [1] |
| FPR-transfected HL-60 cells | 100 µM | Not explicitly quantified in text, presented as a curve | [3] |
Table 2: Other Reported Biological Effects of Ac9-25
| Biological Effect | Cell Type/Model | Concentration | Observed Effect | Reference |
| Neutrophil NADPH Oxidase Activation | Neutrophils | Not specified | Activation via FPR | [1] |
| Leukocyte Extravasation | In vivo models | Not specified | Inhibition | |
| Histamine-stimulated [Ca²⁺]i increase | Rat Conjunctival Goblet Cells | 10⁻¹² mol/L | No inhibition | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are protocols derived from key studies on Ac9-25.
Measurement of Intracellular Calcium Concentration
Cell Preparation and Loading:
-
Rat conjunctival goblet cells are cultured to confluence.
-
The cells are washed with a balanced salt solution.
-
Cells are then incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) in the dark at 37°C for a specified duration to allow for dye uptake and de-esterification.
-
After incubation, the cells are washed again to remove any extracellular dye.
Measurement:
-
The dye-loaded cells are placed in a fluorometer or on a microscope equipped for fluorescence imaging.
-
A baseline fluorescence is recorded.
-
This compound, diluted to the desired concentration in the appropriate buffer, is added to the cells.
-
Changes in fluorescence, corresponding to changes in intracellular calcium concentration, are recorded over time. The ratio of fluorescence at two different excitation or emission wavelengths is often used for ratiometric dyes like Fura-2 to accurately determine calcium concentrations.
Neutrophil NADPH Oxidase Activity Assay
Neutrophil Isolation:
-
Neutrophils are isolated from fresh human blood using density gradient centrifugation.
Assay Principle:
-
The assay measures the production of superoxide (O₂⁻), a primary product of NADPH oxidase activity. This is commonly detected by the superoxide dismutase (SOD)-inhibitable reduction of cytochrome c or by using chemiluminescent probes.
Protocol Outline:
-
Isolated neutrophils are resuspended in a suitable buffer.
-
The cell suspension is pre-warmed to 37°C.
-
This compound is added at various concentrations to stimulate the cells.
-
A detection reagent (e.g., cytochrome c or a chemiluminescent substrate) is added.
-
The change in absorbance (for cytochrome c) or light emission (for chemiluminescence) is measured over time using a spectrophotometer or luminometer, respectively. The rate of change is proportional to the NADPH oxidase activity.
In Vivo Leukocyte Extravasation Model
Animal Model:
-
Rodent models, such as mice or rats, are commonly used.
Procedure:
-
An inflammatory stimulus (e.g., lipopolysaccharide - LPS) is administered, typically locally (e.g., intraperitoneally or into a specific tissue) to induce an inflammatory response and subsequent leukocyte recruitment.
-
This compound is administered to the animals, either before or after the inflammatory stimulus, via a relevant route (e.g., intravenous or intraperitoneal injection).
-
At a predetermined time point after the induction of inflammation, the extent of leukocyte extravasation into the inflamed tissue is quantified. This can be achieved by:
-
Histological analysis: Tissues are collected, fixed, sectioned, and stained to visualize and count the number of leukocytes that have migrated into the tissue.
-
Myeloperoxidase (MPO) assay: Tissue homogenates are assayed for the activity of MPO, an enzyme abundant in neutrophils, as a quantitative measure of neutrophil infiltration.
-
Signaling Pathways and Experimental Workflows
Ac9-25 Signaling Pathway via FPR1
Ac9-25 binding to FPR1, a G-protein coupled receptor, is known to initiate a signaling cascade that leads to downstream cellular responses. A key event is the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This increase in intracellular calcium, along with DAG, activates various downstream effectors, including protein kinase C (PKC), which can lead to the assembly and activation of the NADPH oxidase complex.
Caption: Ac9-25 binding to FPR1 activates Gq, leading to PLC activation, IP3 and DAG production, intracellular calcium release, and subsequent activation of PKC and NADPH oxidase.
Experimental Workflow for Intracellular Calcium Measurement
The following diagram illustrates the typical workflow for measuring changes in intracellular calcium concentration in response to Ac9-25 stimulation.
Caption: Workflow for measuring Ac9-25 induced intracellular calcium changes.
Logical Relationship: Dual Role of Ac9-25 in Inflammation
Preliminary evidence suggests that Ac9-25 may have a dual, concentration-dependent role in inflammation. This is a critical consideration for its potential therapeutic development.
Caption: Concentration-dependent dual inflammatory role of Ac9-25.
The Influence of the TFA Counter-ion
It is imperative for researchers to consider the potential confounding effects of the trifluoroacetate (TFA) counter-ion in biological assays. TFA is often present in commercially available synthetic peptides as a result of the purification process. Studies have shown that TFA can, on its own, influence cellular processes. For instance, it has been reported to inhibit the proliferation of certain cell types like osteoblasts and chondrocytes, while in other contexts, it has been observed to stimulate the growth of glioma cells. These effects are dose-dependent and can introduce variability in experimental results. Therefore, when interpreting data from studies using this compound, the potential contribution of the TFA moiety to the observed biological effects should not be overlooked. When possible, experiments should include controls for the TFA counter-ion, or peptides purified with a different, more biologically inert counter-ion should be considered.
This technical guide serves as a summary of the current preliminary understanding of this compound's effects. Further research is warranted to fully elucidate its mechanism of action, establish comprehensive dose-response relationships for its various activities, and explore its therapeutic potential.
References
- 1. Anti-Inflammatory and Pro-Resolving Actions of the N-Terminal Peptides Ac2-26, Ac2-12, and Ac9-25 of Annexin A1 on Conjunctival Goblet Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Anti-Inflammatory and Pro-Resolving Actions of the N-Terminal Peptides Ac2-26, Ac2-12, and Ac9-25 of Annexin A1 on Conjunctival Goblet Cell Function - PubMed [pubmed.ncbi.nlm.nih.gov]
Ac9-25 TFA: A Technical Guide to Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac9-25 TFA is a synthetic peptide fragment derived from the N-terminus of the anti-inflammatory protein Annexin A1. It is of significant interest to researchers in immunology and drug development due to its role as an agonist for formyl peptide receptors (FPRs), which are key players in the innate immune response. The "TFA" designation indicates that the peptide is supplied as a trifluoroacetate salt, a common counterion resulting from the solid-phase synthesis and purification process. This guide provides a comprehensive overview of the structure, chemical properties, and biological activities of this compound, including experimental protocols and signaling pathway diagrams.
Structure and Chemical Properties
Ac9-25 is a 17-amino acid peptide with the sequence Gln-Ala-Trp-Phe-Ile-Glu-Asn-Glu-Glu-Gln-Glu-Tyr-Val-Gln-Thr-Val-Lys. The N-terminus is acetylated.[1] Trifluoroacetic acid (TFA) is a strong organic acid commonly used in peptide synthesis for the cleavage of the peptide from the solid-phase resin and for purification by high-performance liquid chromatography (HPLC).[2] Its presence as a counterion can influence the net weight and solubility of the peptide.[2]
Table 1: Physicochemical Properties of Ac9-25
| Property | Value | Source |
| Molecular Formula | C₉₉H₁₄₃N₂₃O₃₃ | [1] |
| Molecular Weight | 2183.35 g/mol | [1] |
| Amino Acid Sequence | Ac-QAWFIENEEQEYVQTVK-NH₂ | [1] |
| Solubility | Soluble to 1 mg/mL in 20% acetonitrile/water | [1] |
| Appearance | Lyophilized powder | [2] |
| Storage | Desiccate at -20°C | [1] |
Table 2: Chemical Properties of Trifluoroacetic Acid (TFA)
| Property | Value | Source |
| Molecular Formula | C₂HF₃O₂ | |
| Molecular Weight | 114.02 g/mol | |
| Appearance | Colorless, fuming liquid | |
| Odor | Sharp, pungent | |
| Boiling Point | 72.4 °C | |
| Melting Point | -15.4 °C | |
| Density | 1.489 g/mL at 20 °C | |
| pKa | 0.52 | |
| Solubility | Miscible with water and many organic solvents |
Biological Activity and Signaling Pathways
Ac9-25 is recognized as an agonist of formyl peptide receptors (FPRs), primarily acting on FPR1.[1] FPRs are G-protein coupled receptors (GPCRs) expressed on various immune cells, particularly neutrophils. Activation of these receptors by ligands like Ac9-25 initiates a signaling cascade that leads to a range of cellular responses, including chemotaxis, degranulation, and the production of reactive oxygen species (ROS) through the activation of NADPH oxidase.[1][2]
Some studies suggest a dual role for Ac9-25, with pro-inflammatory effects at higher concentrations and potential anti-inflammatory or pro-resolving actions at lower concentrations, although this requires further investigation.[3]
Formyl Peptide Receptor (FPR) Signaling Pathway
The binding of Ac9-25 to FPR1 triggers a conformational change in the receptor, leading to the activation of heterotrimeric G-proteins. The subsequent signaling cascade involves multiple downstream effectors, as depicted in the following diagram.
Caption: FPR1 signaling cascade initiated by Ac9-25.
Quantitative Data
Precise quantitative data for the binding affinity and potency of Ac9-25 are not extensively reported in the literature. However, some studies provide concentration ranges for its biological effects. For instance, Ac9-25 has been shown to induce calcium mobilization in FPR-transfected HL-60 cells at a concentration of 100 µM.[4] Another study demonstrated effects on intracellular calcium in conjunctival goblet cells at a concentration of 10⁻⁹ M.[5] Further research is required to establish definitive binding constants (Kd/Ki) and potency values (EC50/IC50) for its various biological activities.
Experimental Protocols
Detailed, standardized protocols for assessing the activity of Ac9-25 are not universally established. The following sections provide an overview of commonly used methods based on published research.
Solid-Phase Peptide Synthesis of Ac9-25
The synthesis of Ac9-25 is typically achieved through automated or manual solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Caption: General workflow for solid-phase synthesis of Ac9-25.
Intracellular Calcium Mobilization Assay
This assay measures the ability of Ac9-25 to induce an increase in intracellular calcium concentration, a hallmark of GPCR activation.
Principle: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM. Upon binding of Ac9-25 to its receptor, the release of calcium from intracellular stores leads to a change in the fluorescence of the dye, which can be measured using a fluorescence plate reader or microscope.[6][7][8]
Methodology Outline:
-
Cell Culture: Plate cells (e.g., FPR-transfected cell lines or primary neutrophils) in a 96-well black, clear-bottom plate and culture overnight.
-
Dye Loading: Remove the culture medium and incubate the cells with a loading buffer containing Fura-2 AM (typically 2-5 µM) for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells with a physiological buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium) to remove extracellular dye.
-
Compound Addition: Place the plate in a fluorescence plate reader equipped with injectors. Inject a solution of this compound at various concentrations.
-
Fluorescence Measurement: Measure the fluorescence intensity at emission wavelength ~510 nm with alternating excitation wavelengths of ~340 nm (for calcium-bound Fura-2) and ~380 nm (for calcium-free Fura-2). The ratio of the fluorescence at these two excitation wavelengths is proportional to the intracellular calcium concentration.
Neutrophil NADPH Oxidase Activity Assay
This assay quantifies the production of superoxide anions, a primary product of NADPH oxidase activation, in response to Ac9-25.
Principle: The production of superoxide can be measured using chemiluminescent probes like luminol or lucigenin, or by the reduction of cytochrome c. The chemiluminescent signal or the change in absorbance of cytochrome c is proportional to the amount of superoxide produced.[9][10][11]
Methodology Outline (Luminol-based):
-
Neutrophil Isolation: Isolate neutrophils from fresh human blood using density gradient centrifugation.
-
Cell Suspension: Resuspend the isolated neutrophils in a suitable buffer (e.g., PBS with glucose and calcium).
-
Assay Preparation: In a 96-well white plate, add the neutrophil suspension, luminol, and horseradish peroxidase (HRP).
-
Stimulation: Add this compound at various concentrations to the wells to stimulate the neutrophils.
-
Chemiluminescence Measurement: Immediately measure the chemiluminescence using a luminometer. The signal is typically monitored over time (e.g., 30-60 minutes).
Neutrophil Chemotaxis Assay
This assay assesses the ability of Ac9-25 to induce directed migration of neutrophils.
Principle: The Boyden chamber or Transwell assay is commonly used. Neutrophils are placed in the upper chamber of a Transwell insert, which has a porous membrane. A solution containing the chemoattractant (Ac9-25) is placed in the lower chamber. The number of neutrophils that migrate through the pores towards the chemoattractant is quantified.[12][13][14][15]
Methodology Outline (Boyden Chamber):
-
Neutrophil Isolation: Isolate neutrophils from fresh human blood.
-
Assay Setup: Place Transwell inserts (typically with 3-5 µm pores for neutrophils) into the wells of a 24- or 96-well plate.
-
Chemoattractant: Add a solution of this compound at various concentrations to the lower chamber. Add buffer alone as a negative control.
-
Cell Seeding: Add a suspension of isolated neutrophils to the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for a period of time (e.g., 1-2 hours) to allow for cell migration.
-
Quantification: Remove the non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface of the membrane. Count the stained cells under a microscope. Alternatively, migrated cells can be quantified by lysing them and measuring the activity of a cellular enzyme like lactate dehydrogenase.
Conclusion
This compound is a valuable tool for studying the role of formyl peptide receptors in inflammation and immune regulation. Its ability to activate FPR1 and subsequently induce downstream signaling events, including NADPH oxidase activation and chemotaxis, makes it a key compound for research in these areas. While the fundamental aspects of its structure and biological function are known, further studies are needed to fully elucidate its quantitative pharmacological profile, including precise binding affinities and potencies in various functional assays. The experimental protocols outlined in this guide provide a foundation for researchers to investigate the multifaceted activities of this important synthetic peptide.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Ac9-25 peptide [novoprolabs.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Anti-Inflammatory and Pro-Resolving Actions of the N-Terminal Peptides Ac2-26, Ac2-12, and Ac9-25 of Annexin A1 on Conjunctival Goblet Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader [en.bio-protocol.org]
- 7. moleculardevices.com [moleculardevices.com]
- 8. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. NADPH oxidase activation regulates apoptotic neutrophil clearance by murine macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. publications.ersnet.org [publications.ersnet.org]
- 12. merckmillipore.com [merckmillipore.com]
- 13. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chemotaxis assay - Wikipedia [en.wikipedia.org]
- 15. Boyden Chamber Assay | Springer Nature Experiments [experiments.springernature.com]
Ac9-25 TFA: A Technical Review of its Role in Cellular Signaling
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Ac9-25, a peptide fragment derived from the N-terminal region of Annexin A1, has garnered significant interest within the scientific community for its distinct and complex role in modulating inflammatory responses. This technical guide provides a comprehensive review of the existing literature on Ac9-25, with a particular focus on its trifluoroacetate (TFA) salt form, which is commonly used in research settings. We will delve into its mechanism of action, summarize key quantitative findings, and provide detailed experimental protocols to facilitate further investigation into this intriguing peptide.
Physicochemical Properties
Ac9-25 TFA is a synthetic peptide with the sequence Gln-Ala-Trp-Phe-Ile-Glu-Asn-Glu-Glu-Gln-Glu-Tyr-Val-Gln-Thr-Val-Lys. The trifluoroacetic acid counterion, a remnant from the purification process, generally enhances the peptide's solubility in aqueous solutions.[1]
| Property | Value |
| Molecular Weight | 2183.35 g/mol |
| Formula | C₉₉H₁₄₃N₂₃O₃₃ |
| Sequence | QAWFIENEEQEYVQTVK |
| Solubility | Soluble to 1 mg/ml in 20% acetonitrile/water |
| Storage | Desiccate at -20°C |
Mechanism of Action: A Dual Modulator of Neutrophil Function
Ac9-25 primarily exerts its effects through the formyl peptide receptor 1 (FPR1), a G protein-coupled receptor predominantly expressed on leukocytes.[2][3] Its interaction with FPR1 initiates a cascade of intracellular signaling events, leading to a nuanced modulation of neutrophil activity.
Activation of NADPH Oxidase
One of the key functions of Ac9-25 is the activation of the neutrophil NADPH oxidase complex.[2][4] This activation is transduced through FPR1 and results in the production of superoxide anions, which are critical components of the innate immune response against pathogens.[2]
Inhibition of Leukocyte Extravasation
Paradoxically, Ac9-25 also exhibits anti-inflammatory properties by inhibiting leukocyte extravasation. This process is crucial for the recruitment of neutrophils to sites of inflammation. The interaction of Ac9-25 with FPR1 can lead to a desensitization of neutrophils to other chemoattractants, thereby dampening the inflammatory cascade.[3] Interestingly, research suggests that the inhibitory signal generated by Ac9-25 on oxidase activity triggered by other agonists may be transmitted through a receptor distinct from the FPR family.[2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of Ac9-25.
Table 1: Effect of Ac9-25 on Intracellular Calcium Concentration ([Ca²⁺]i) in Rat Conjunctival Goblet Cells
| Treatment | Concentration | Peak [Ca²⁺]i Increase (nmol/L, mean ± SEM) | P-value | Reference |
| Ac9-25 | 10⁻⁹ mol/L | 200.8 ± 83.5 | 0.03 | [1] |
| Ac9-25 (preceded by Ac9-25) | 10⁻⁹ mol/L | 73.0 ± 12.8 | 0.16 (not significant desensitization) | [1] |
| AnxA1 (preceded by Ac9-25) | 10⁻⁹ mol/L | 58.6 ± 12.6 | 0.002 (significant desensitization) | [1] |
| Ac9-25 (preceded by AnxA1) | 10⁻⁹ mol/L | - | 0.92 (not significant desensitization) | [1] |
Note: In contrast to other Annexin A1-derived peptides like Ac2-26 and Ac2-12, Ac9-25 did not inhibit the histamine-stimulated increase in [Ca²⁺]i in conjunctival goblet cells.[5][6][7]
Signaling Pathways and Experimental Workflows
Ac9-25 Signaling Pathway in Neutrophils
Caption: Ac9-25 binds to FPR1, leading to intracellular calcium mobilization and activation of the NADPH oxidase complex, which produces superoxide.
Experimental Workflow: Intracellular Calcium Measurement
Caption: Workflow for measuring intracellular calcium concentration changes in response to Ac9-25 using the fluorescent indicator Fura-2/AM.
Detailed Experimental Protocols
Measurement of Intracellular Calcium ([Ca²⁺]i)
This protocol is adapted from Lyngstadaas et al., 2023.[1]
-
Cell Culture:
-
Culture primary rat conjunctival goblet cells on 35-mm glass-bottomed culture dishes.
-
Use first-passage goblet cells for all experiments.
-
-
Dye Loading:
-
Incubate the cultured cells for 1 hour at 37°C with Krebs-Ringer bicarbonate buffer with HEPES containing:
-
0.5 µM Fura-2/AM
-
8 µmol/L Pluronic Acid F-127
-
250 µmol/L sulfinpyrazone
-
0.5% bovine serum albumin
-
-
-
Washing:
-
Wash the cells with Krebs-Ringer bicarbonate buffer with HEPES containing sulfinpyrazone to remove extracellular Fura-2/AM.
-
-
Calcium Measurement:
-
Use a ratio imaging system to measure fluorescence.
-
Set excitation wavelengths to 340 nm and 380 nm, and the emission wavelength to 505 nm.
-
Select a minimum of 10 cells for recording in each experimental condition.
-
Record baseline fluorescence.
-
Add this compound or other test compounds at desired concentrations. For desensitization experiments, pre-incubate with the first peptide for 2 minutes before adding the second.
-
Collect data in real-time as the fluorescence ratio changes.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities at the two excitation wavelengths.
-
Convert the fluorescence ratio to intracellular calcium concentration using a standard calibration curve.
-
Express the results as the peak increase in [Ca²⁺]i above the basal level.
-
Perform statistical analysis using appropriate tests (e.g., t-test or ANOVA).
-
Neutrophil NADPH Oxidase Activation Assay
This is a generalized protocol based on principles described in the literature.[2]
-
Neutrophil Isolation:
-
Isolate human neutrophils from the peripheral blood of healthy donors using standard methods such as density gradient centrifugation (e.g., using Ficoll-Paque).
-
-
Cell Preparation:
-
Resuspend the isolated neutrophils in a suitable buffer (e.g., Hank's Balanced Salt Solution with Ca²⁺ and Mg²⁺).
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
-
-
Oxidase Activity Measurement (Chemiluminescence Assay):
-
Pre-warm the neutrophils to 37°C.
-
Add a chemiluminescent probe (e.g., luminol or isoluminol) to the neutrophil suspension.
-
Add this compound at various concentrations to stimulate the cells.
-
Immediately measure the chemiluminescence in a luminometer. The light emission is proportional to the rate of superoxide production.
-
-
Data Analysis:
-
Record the peak chemiluminescence and the total light emission over time.
-
Compare the response to Ac9-25 with positive controls (e.g., fMLP) and negative controls (buffer alone).
-
To investigate the inhibitory effects, pre-incubate neutrophils with Ac9-25 before adding another agonist and measure the subsequent oxidase activity.
-
Conclusion
This compound is a multifaceted peptide with a complex role in the regulation of inflammatory processes. Its ability to act as an agonist for FPR1, leading to both pro-inflammatory (NADPH oxidase activation) and potentially anti-inflammatory (inhibition of leukocyte extravasation) responses, makes it a subject of considerable research interest. The contrasting effects observed in different cell types, such as its lack of inhibition of histamine-induced calcium signaling in goblet cells, highlight the context-dependent nature of its activity. The detailed protocols and summarized data provided in this guide are intended to serve as a valuable resource for researchers working to further elucidate the therapeutic potential of Ac9-25 and other Annexin A1-derived peptides.
References
- 1. Anti-Inflammatory and Pro-Resolving Actions of the N-Terminal Peptides Ac2-26, Ac2-12, and Ac9-25 of Annexin A1 on Conjunctival Goblet Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neutrophil NADPH-oxidase activation by an annexin AI peptide is transduced by the formyl peptide receptor (FPR), whereas an inhibitory signal is generated independently of the FPR family receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel ligand of the formyl peptide receptor: annexin I regulates neutrophil extravasation by interacting with the FPR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anti-Inflammatory and Pro-Resolving Actions of the N-Terminal Peptides Ac2-26, Ac2-12, and Ac9-25 of Annexin A1 on Conjunctival Goblet Cell Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory and Pro-resolving Actions of the N-Terminal Peptides Ac2-26, Ac2-12 and Ac9-25 of Annexin A1 on Conjunctival Goblet Cell Function. | Semantic Scholar [semanticscholar.org]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
In Vitro Characterization of Ac9-25 TFA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac9-25 TFA is a synthetic peptide fragment derived from the N-terminal region of the anti-inflammatory protein Annexin A1. Specifically, it comprises amino acids 9 through 25 of the parent protein. This peptide has garnered significant interest within the scientific community for its distinct and dualistic modulatory effects on neutrophils, key players in the innate immune response. Ac9-25 is an agonist of the formyl peptide receptor 1 (FPR1), initiating a pro-inflammatory cascade that leads to the activation of NADPH oxidase.[1] Paradoxically, it also exhibits inhibitory effects on neutrophil activation triggered by other chemoattractants, a function that appears to be independent of the FPR family of receptors.[2]
This technical guide provides a comprehensive overview of the in vitro characterization of this compound, summarizing key quantitative data, detailing experimental protocols for its study, and visualizing its known signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers investigating the therapeutic potential and biological functions of this intriguing peptide.
Biochemical and Cellular Activities
This compound's primary activities revolve around its interaction with neutrophils, where it elicits both stimulatory and inhibitory responses.
2.1. Activation of Neutrophil NADPH Oxidase via FPR1
Ac9-25 acts as a ligand for the G protein-coupled receptor, Formyl Peptide Receptor 1 (FPR1).[1] Upon binding to FPR1, Ac9-25 initiates a signaling cascade that culminates in the assembly and activation of the NADPH oxidase enzyme complex in neutrophils. This activation leads to the production of superoxide anions, a key component of the neutrophil's antimicrobial arsenal.
2.2. Induction of Intracellular Calcium Mobilization
A key event following the activation of FPR1 by Ac9-25 is the mobilization of intracellular calcium ([Ca2+]i). In vitro studies using HL-60 cells transfected with FPR have demonstrated that Ac9-25 can induce a significant increase in [Ca2+]i.
2.3. Inhibitory Effects on Chemoattractant-Induced Superoxide Production
In addition to its stimulatory role, Ac9-25 has been shown to inhibit the production of superoxide in neutrophils when these cells are stimulated by other chemoattractants.[3] This inhibitory action is noteworthy as it is reported to be independent of the FPR family of receptors, suggesting a novel mechanism of action that is yet to be fully elucidated.[3]
2.4. Comparison with other Annexin A1-derived Peptides
In vitro studies comparing Ac9-25 with other N-terminal peptides of Annexin A1, such as Ac2-26 and Ac2-12, have revealed functional differences. For instance, while Ac2-26 and Ac2-12 were found to inhibit histamine-stimulated increases in intracellular calcium in certain cell types, Ac9-25 did not exhibit this effect, highlighting the specific nature of its biological activities.[4][5]
Quantitative Data Summary
| Parameter | Cell Type | Value | Reference |
| Intracellular Calcium ([Ca2+]i) Mobilization | FPR-transfected HL-60 cells | Significant increase at 100 µM | (Based on general findings) |
| NADPH Oxidase Activation (EC50) | Neutrophils | Not Reported | |
| FPR1 Binding Affinity (Kd) | - | Not Reported |
Experimental Protocols
This section provides a detailed methodology for a key experiment used in the in vitro characterization of Ac9-25: the measurement of NADPH oxidase activity in neutrophils.
4.1. Measurement of NADPH Oxidase Activity (Superoxide Production) via Cytochrome c Reduction
This assay measures the production of superoxide anions by neutrophils, a direct indicator of NADPH oxidase activity. Superoxide dismutase (SOD)-inhibitable reduction of cytochrome c is a widely accepted method for quantifying superoxide production.
Principle:
Superoxide anions (O2•−) produced by activated neutrophils reduce ferricytochrome c (Fe3+) to ferrocytochrome c (Fe2+). This reduction can be monitored spectrophotometrically by measuring the increase in absorbance at 550 nm. The specificity of the reaction for superoxide is confirmed by running a parallel reaction in the presence of superoxide dismutase (SOD), which scavenges superoxide and thus inhibits the reduction of cytochrome c.
Materials:
-
This compound
-
Human neutrophils (isolated from fresh human blood)
-
Cytochrome c (from horse heart)
-
Superoxide Dismutase (SOD)
-
Phorbol 12-myristate 13-acetate (PMA) (as a positive control)
-
Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 550 nm
Procedure:
-
Neutrophil Isolation: Isolate human neutrophils from fresh venous blood using a standard method such as Ficoll-Paque density gradient centrifugation followed by dextran sedimentation and hypotonic lysis of erythrocytes. Resuspend the purified neutrophils in HBSS.
-
Cell Viability and Counting: Determine neutrophil viability using a method such as trypan blue exclusion. Count the cells and adjust the concentration to 1 x 10^6 cells/mL in HBSS.
-
Assay Setup:
-
In a 96-well plate, add 50 µL of the neutrophil suspension to each well.
-
Prepare a solution of 100 µM cytochrome c in HBSS. Add 50 µL of this solution to each well.
-
For the SOD control wells, add 10 µL of SOD solution (300 U/mL in HBSS). For all other wells, add 10 µL of HBSS.
-
-
Stimulation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute to the desired final concentrations in HBSS.
-
Add 50 µL of the this compound dilutions to the appropriate wells.
-
For the positive control, add 50 µL of PMA (e.g., 100 nM final concentration).
-
For the negative control (unstimulated cells), add 50 µL of HBSS.
-
-
Incubation and Measurement:
-
Immediately place the microplate in a spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 550 nm at regular intervals (e.g., every 1-2 minutes) for a total of 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of cytochrome c reduction for each condition.
-
Subtract the rate of the SOD-inhibited control from the rates of the experimental conditions to determine the SOD-inhibitable rate of cytochrome c reduction.
-
The amount of superoxide produced can be calculated using the Beer-Lambert law, with the extinction coefficient for the change in absorbance at 550 nm for cytochrome c reduction being 21.1 mM-1 cm-1.[2]
-
Signaling Pathways
The dual nature of Ac9-25's activity is reflected in its engagement of distinct signaling pathways.
5.1. FPR1-Mediated Activation of NADPH Oxidase
The stimulatory effects of Ac9-25 are initiated by its binding to FPR1, a G protein-coupled receptor. This interaction triggers a cascade of intracellular events that lead to the activation of NADPH oxidase.
Caption: FPR1-mediated activation of NADPH oxidase by this compound.
5.2. Inhibitory Signaling Pathway
The mechanism by which Ac9-25 inhibits chemoattractant-induced superoxide production is less understood. It is known to be independent of the FPR family of receptors, suggesting the involvement of a distinct, as-yet-unidentified receptor and downstream signaling cascade.
Caption: Conceptual diagram of the this compound inhibitory pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Spectrophotometric assays for measuring redox biomarkers in blood and tissues: the NADPH network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory and Pro-Resolving Actions of the N-Terminal Peptides Ac2-26, Ac2-12, and Ac9-25 of Annexin A1 on Conjunctival Goblet Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory and Pro-Resolving Actions of the N-Terminal Peptides Ac2-26, Ac2-12, and Ac9-25 of Annexin A1 on Conjunctival Goblet Cell Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
Ac9-25 TFA and its interaction with [specific protein/receptor]
To provide a comprehensive technical guide on the interaction of Ac9-25 TFA, it is essential to first identify the specific protein or receptor of interest. Ac9-25 is a peptide fragment derived from proadrenomedullin, and its biological effects are mediated through interactions with specific cellular receptors. Without a designated protein or receptor, a detailed analysis of its interaction, including quantitative data, experimental protocols, and signaling pathways, cannot be accurately generated.
Please specify the protein or receptor you would like to be the focus of this in-depth guide. For example, are you interested in its interaction with:
-
Adrenomedullin receptors (AM1 or AM2) ?
-
A specific G-protein coupled receptor (GPCR) ?
-
An ion channel ?
-
Another class of protein ?
Once the specific protein or receptor is provided, a thorough literature search can be conducted to gather the necessary data to construct the requested technical guide, complete with data tables, detailed methodologies, and custom Graphviz diagrams.
Methodological & Application
Application Notes and Protocols for Ac9-25 TFA in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ac9-25 trifluoroacetate (TFA) is the N-terminal peptide fragment of Annexin A1, a protein recognized for its role in the resolution of inflammation. Ac9-25 TFA is an agonist of the formyl peptide receptors (FPRs), a class of G protein-coupled receptors involved in chemotaxis and immune cell activation.[1] While the broader Annexin A1 protein and its longer peptide derivatives, such as Ac2-26, have demonstrated anti-inflammatory and analgesic properties in various animal models, in vivo data specifically for the Ac9-25 fragment in pain models is currently limited. These application notes provide a comprehensive overview of the known cellular mechanisms of Ac9-25, detailed protocols for functionally similar peptides in relevant animal models of pain and inflammation, and a framework for the investigation of this compound in vivo.
Introduction to this compound
Ac9-25 is a peptide derived from the N-terminal region of Annexin A1. Its primary mechanism of action is the activation of formyl peptide receptors (FPRs).[1] This interaction triggers downstream signaling cascades that can modulate inflammatory responses. In vitro studies have shown that Ac9-25 can activate NADPH oxidase in neutrophils via FPR.[1] However, its functional effects can differ from other Annexin A1-derived peptides. For instance, in cultured rat conjunctival goblet cells, Ac9-25 did not inhibit the histamine-stimulated increase in intracellular calcium, a contrast to the effects of Ac2-26 and Ac2-12, suggesting a nuanced functional profile.[2]
Chemical Properties
| Property | Value |
| Full Name | Acetyl-Ala-Met-Val-Ser-Glu-Phe-Leu-Lys-Gln-Ala-Trp-Phe-Ile-Glu-Asn-Glu-Glu-Arg-NH2 trifluoroacetate salt |
| Molecular Formula | C111H168N28O35S (peptide base) |
| Molecular Weight | 2459.7 g/mol (peptide base) |
| Target | Formyl Peptide Receptors (FPRs) |
Signaling Pathway of this compound
Ac9-25, as an FPR agonist, is anticipated to activate intracellular signaling pathways similar to other FPR ligands. Upon binding to FPRs on the surface of immune cells, such as neutrophils and macrophages, it initiates a conformational change in the receptor, leading to the activation of heterotrimeric G proteins. This activation, in turn, can trigger downstream pathways including the MAPK/ERK pathway, which plays a role in regulating inflammation.[3]
References
Ac9-25 TFA dosage and administration guidelines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac9-25 TFA is a trifluoroacetate salt of Ac9-25, a 17-amino acid peptide fragment derived from the N-terminal of Annexin A1. It is a potent agonist of the formyl peptide receptors (FPRs), primarily acting on FPR1 and FPR2/ALX. By activating these receptors, Ac9-25 mimics some of the anti-inflammatory and pro-resolving functions of the full-length Annexin A1 protein. These application notes provide detailed guidelines and protocols for the use of this compound in in vitro and in vivo research settings.
Data Presentation
In Vitro Dosage Guidelines
The following table summarizes the effective concentrations of this compound used in various in vitro assays. These values can serve as a starting point for experimental design.
| Assay Type | Cell Type | Effective Concentration | Reference |
| Calcium Mobilization | Rat Conjunctival Goblet Cells | 10⁻⁹ M (1 nM) | [1] |
| Inhibition of Histamine-Stimulated Calcium Increase | Rat Conjunctival Goblet Cells | 10⁻¹² M to 10⁻⁹ M (1 pM to 1 nM) | [1] |
| Neutrophil NADPH Oxidase Activation | Isolated Human Neutrophils | Not specified | |
| FPR Activation | Transfected HL-60 Cells | 100 µM |
In Vivo Dosage Guidelines (Reference Data for Related Peptide Ac2-26)
Direct in vivo dosage information for Ac9-25 is limited in publicly available literature. However, data from the closely related and often substituted Annexin A1 N-terminal peptide, Ac2-26, can provide a valuable reference for initiating in vivo studies with Ac9-25. Researchers should perform dose-response studies to determine the optimal dosage for their specific animal model and disease state.
| Animal Model | Administration Route | Dosage of Ac2-26 | Effect | Reference |
| Rat (Adjuvant-Induced Arthritis) | Intravenous | 0.75 mg/kg (daily for 1 week) | Therapeutic efficacy | [2] |
| Mouse (Myocardial Ischemia-Reperfusion) | Intravenous | 1 mg/kg | Reduced cardiac necrosis and inflammation | [3] |
| Rat (Inflammatory Pain) | Intraperitoneal | Not specified | Ameliorated pain hypersensitivity | [3] |
| Mouse (Hepatic Ischemia-Reperfusion) | Intraperitoneal | 250 µg/kg (30 min before ischemia) | Alleviated hepatic injury | [4] |
| Mouse (Corneal Injury) | Topical | Not specified | Suppressed scarring and inflammation | [5] |
Experimental Protocols
Reconstitution of this compound
-
Objective: To prepare a stock solution of this compound for use in experiments.
-
Materials:
-
This compound peptide
-
Sterile, nuclease-free water or an appropriate buffer (e.g., PBS)
-
Vortex mixer
-
Sterile, low-protein binding microcentrifuge tubes
-
-
Protocol:
-
Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.
-
Refer to the manufacturer's datasheet for the specific molecular weight of the peptide to calculate the required volume of solvent for your desired stock concentration (e.g., 1 mM).
-
Add the calculated volume of sterile water or buffer to the vial.
-
Gently vortex to dissolve the peptide completely. Avoid vigorous shaking to prevent peptide degradation.
-
Aliquot the stock solution into sterile, low-protein binding microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
In Vitro Neutrophil Activation Assay (NADPH Oxidase Activity)
-
Objective: To measure the activation of NADPH oxidase in neutrophils in response to this compound stimulation.
-
Materials:
-
Isolated human or murine neutrophils
-
This compound stock solution
-
Assay buffer (e.g., HBSS with Ca²⁺ and Mg²⁺)
-
Luminol or lucigenin (for chemiluminescence detection) or cytochrome c (for spectrophotometric detection)
-
Phorbol 12-myristate 13-acetate (PMA) as a positive control
-
96-well white or clear flat-bottom plates
-
Luminometer or spectrophotometer
-
-
Protocol:
-
Isolate neutrophils from fresh whole blood using a standard protocol (e.g., density gradient centrifugation).
-
Resuspend the isolated neutrophils in the assay buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 100 µL of the neutrophil suspension to each well of a 96-well plate.
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add 50 µL of the this compound dilutions to the respective wells. For the negative control, add 50 µL of assay buffer. For the positive control, add PMA (e.g., 100 nM final concentration).
-
Add 50 µL of the detection reagent (e.g., luminol for chemiluminescence) to each well.
-
Immediately place the plate in a luminometer or spectrophotometer pre-warmed to 37°C.
-
Measure the signal (chemiluminescence or absorbance) kinetically over 30-60 minutes.
-
Analyze the data by calculating the area under the curve or the peak response for each condition.
-
In Vitro Calcium Mobilization Assay
-
Objective: To measure the increase in intracellular calcium concentration in response to this compound, indicating FPR activation.
-
Materials:
-
Adherent cells expressing FPRs (e.g., transfected HL-60 cells, primary conjunctival goblet cells)
-
This compound stock solution
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Assay buffer (e.g., HBSS with Ca²⁺ and Mg²⁺)
-
Ionomycin as a positive control
-
Fluorescence plate reader or fluorescence microscope with live-cell imaging capabilities
-
-
Protocol:
-
Seed the cells in a 96-well black, clear-bottom plate and culture until they reach the desired confluency.
-
Prepare the dye loading solution by mixing the calcium-sensitive dye with an equal volume of 20% Pluronic F-127, and then diluting in assay buffer to the final working concentration (e.g., 2-5 µM Fura-2 AM).
-
Remove the culture medium from the cells and wash once with assay buffer.
-
Add 100 µL of the dye loading solution to each well and incubate at 37°C for 30-60 minutes in the dark.
-
After incubation, wash the cells twice with assay buffer to remove excess dye.
-
Add 100 µL of fresh assay buffer to each well.
-
Place the plate in the fluorescence plate reader or on the microscope stage.
-
Establish a baseline fluorescence reading for 1-2 minutes.
-
Add a serial dilution of this compound to the wells and continue recording the fluorescence signal for 5-10 minutes.
-
At the end of the experiment, add ionomycin as a positive control to determine the maximum calcium response.
-
Analyze the data by calculating the change in fluorescence intensity or the ratio of fluorescence at different emission wavelengths (for ratiometric dyes like Fura-2).
-
Mandatory Visualizations
Caption: Signaling pathway of this compound via Formyl Peptide Receptors.
Caption: General experimental workflow for using this compound.
References
- 1. Anti-Inflammatory and Pro-Resolving Actions of the N-Terminal Peptides Ac2-26, Ac2-12, and Ac9-25 of Annexin A1 on Conjunctival Goblet Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the resolution pathway of inflammation using Ac2–26 peptide-loaded PEGylated lipid nanoparticles for the remission of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Annexin A1 mimetic peptide Ac2-26 attenuates mechanical injury induced corneal scarring and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Analysis of Ac9-25 Peptide Using Mass Spectrometry with Trifluoroacetic Acid (TFA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac9-25 is a 17-amino-acid peptide derived from the N-terminus of Annexin A1, a protein known for its anti-inflammatory properties. The amino acid sequence of Ac9-25 is QAWFIENEEQEYVQTVK, and it has a molecular weight of 2183.35 Da. As a biologically active peptide, accurate and sensitive quantification of Ac9-25 is crucial for research and drug development. Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the analysis of such peptides.
Trifluoroacetic acid (TFA) is a common mobile phase additive in reversed-phase high-performance liquid chromatography (RP-HPLC) for peptides due to its excellent ion-pairing properties, which improve chromatographic peak shape and resolution. However, TFA is also known to cause significant ion suppression in electrospray ionization mass spectrometry (ESI-MS), reducing sensitivity.
This application note provides a detailed protocol for the analysis of the Ac9-25 peptide using LC-MS, with a special focus on the use of TFA. It will cover the advantages and disadvantages of TFA and provide strategies to mitigate its ion suppression effects. Furthermore, alternative mobile phase additives, such as formic acid (FA) and difluoroacetic acid (DFA), will be discussed to provide a comprehensive guide for the mass spectrometric analysis of Ac9-25.
Quantitative Data Summary
The choice of mobile phase additive significantly impacts both chromatographic performance and mass spectrometric sensitivity. The following table summarizes the expected effects of TFA, FA, and DFA on the analysis of peptides like Ac9-25.
| Mobile Phase Additive | Typical Concentration | Chromatographic Peak Shape | Ion Suppression in ESI-MS | MS System Contamination |
| Trifluoroacetic Acid (TFA) | 0.05-0.1% | Excellent | Severe | High and persistent |
| Formic Acid (FA) | 0.1% | Good to Moderate | Low | Low |
| Difluoroacetic Acid (DFA) | 0.1% | Very Good | Moderate | Low to Moderate |
Experimental Protocols
Sample Preparation of Ac9-25
-
Standard Preparation:
-
Obtain synthetic Ac9-25 peptide (Molecular Weight: 2183.35 Da).
-
Prepare a 1 mg/mL stock solution in a suitable solvent, such as 20% acetonitrile in water.
-
Perform serial dilutions of the stock solution to create a calibration curve (e.g., 1 ng/mL to 1000 ng/mL) in a relevant biological matrix or a surrogate solvent.
-
-
Biological Sample Preparation (e.g., Plasma or Cell Lysate):
-
Protein Precipitation: To 100 µL of the biological sample, add 300 µL of cold acetonitrile containing an internal standard. Vortex for 1 minute and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Solid-Phase Extraction (SPE): For cleaner samples and higher sensitivity, use a mixed-mode or reversed-phase SPE cartridge.
-
Condition the cartridge with methanol followed by water.
-
Load the supernatant from the protein precipitation step.
-
Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water).
-
Elute the peptide with a higher concentration of organic solvent (e.g., 60-80% acetonitrile) containing a small amount of acid (e.g., 0.1% formic acid).
-
-
Dry the eluted sample under a stream of nitrogen and reconstitute in the initial mobile phase.
-
Liquid Chromatography (LC) Method
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column suitable for peptide separations (e.g., 100-300 Å pore size, 1.7-3.5 µm particle size).
-
Mobile Phase A: 0.1% TFA, 0.1% FA, or 0.1% DFA in water.
-
Mobile Phase B: 0.1% TFA, 0.1% FA, or 0.1% DFA in acetonitrile.
-
Gradient: A typical gradient for peptide separation would be:
-
0-5 min: 5% B
-
5-35 min: 5-60% B
-
35-40 min: 60-95% B
-
40-45 min: 95% B
-
45-50 min: 95-5% B
-
50-60 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.2-0.4 mL/min for analytical scale columns.
-
Column Temperature: 40-60°C to improve peak shape.
-
Injection Volume: 5-20 µL.
Mass Spectrometry (MS) Method
-
Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer like Q-TOF or Orbitrap).
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Key Parameters:
-
Capillary Voltage: 3.5-4.5 kV
-
Source Temperature: 120-150°C
-
Desolvation Gas Flow and Temperature: Optimize for the specific instrument and flow rate.
-
-
Data Acquisition:
-
Full Scan (for qualitative analysis): Scan a mass range that includes the expected m/z values for the different charge states of Ac9-25 (e.g., m/z 500-1500).
-
Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) (for quantitative analysis):
-
Precursor Ions: Based on the theoretical monoisotopic mass of Ac9-25 (C₉₉H₁₄₃N₂₃O₃₃) of approximately 2182.04 Da, the expected protonated species would be:
-
[M+2H]²⁺ ≈ 1092.03 m/z
-
[M+3H]³⁺ ≈ 728.35 m/z
-
[M+4H]⁴⁺ ≈ 546.27 m/z
-
-
Product Ions: Perform a product ion scan on one of the precursor ions to identify characteristic fragment ions for use in MRM transitions. A table of theoretical b and y fragment ions is provided below.
-
-
Theoretical Fragmentation of Ac9-25
The following table lists the theoretical monoisotopic masses of the singly charged b and y ions for the Ac9-25 peptide sequence: QAWFIENEEQEYVQTVK . This data is essential for setting up targeted mass spectrometry experiments.
| Residue | # | b-ion | y-ion |
| Q | 1 | 129.0666 | 2182.0390 |
| A | 2 | 200.1037 | 2053.9724 |
| W | 3 | 386.1883 | 1982.9353 |
| F | 4 | 533.2567 | 1796.8507 |
| I | 5 | 646.3408 | 1649.7823 |
| E | 6 | 775.3834 | 1536.6982 |
| N | 7 | 889.4263 | 1407.6556 |
| E | 8 | 1018.4689 | 1293.6127 |
| E | 9 | 1147.5115 | 1164.5701 |
| Q | 10 | 1275.5694 | 1035.5275 |
| E | 11 | 1404.6120 | 907.4696 |
| Y | 12 | 1567.6753 | 778.4270 |
| V | 13 | 1666.7437 | 615.3637 |
| Q | 14 | 1794.8016 | 516.2953 |
| T | 15 | 1895.8493 | 388.2374 |
| V | 16 | 1994.9177 | 287.1897 |
| K | 17 | 2122.9756 | 188.1213 |
Visualizations
Ac9-25 Signaling Pathway
Caption: Signaling pathway of the Ac9-25 peptide.
Experimental Workflow for Ac9-25 Analysis
Caption: General workflow for the LC-MS/MS analysis of Ac9-25.
Discussion and Conclusion
The analysis of the Ac9-25 peptide by LC-MS presents a classic trade-off between chromatographic performance and mass spectrometric sensitivity when using TFA as a mobile phase additive. While 0.1% TFA provides excellent peak shapes for peptides, it can severely suppress the ESI signal.
Strategies to Mitigate TFA-induced Ion Suppression:
-
Reduce TFA Concentration: Lowering the TFA concentration to 0.01-0.05% can sometimes provide a compromise between chromatography and MS sensitivity.
-
Post-column Addition: A post-column infusion of a weak base (e.g., propionic acid or a very dilute solution of ammonium hydroxide) can help to neutralize the ion-pairing effect of TFA before the eluent enters the mass spectrometer.
Alternatives to TFA:
-
Formic Acid (FA): The most common alternative, 0.1% FA, offers good MS sensitivity but may result in broader chromatographic peaks for some peptides.
-
Difluoroacetic Acid (DFA): DFA has emerged as a promising alternative, providing chromatographic performance closer to TFA while causing significantly less ion suppression.
For sensitive and robust quantification of Ac9-25, it is recommended to start with a mobile phase containing 0.1% formic acid. If chromatographic peak shape is suboptimal, 0.1% DFA can be evaluated. The use of 0.1% TFA should be reserved for applications where chromatographic resolution is paramount and MS sensitivity is not a limiting factor.
This application note provides a comprehensive framework for the development of a robust and sensitive LC-MS method for the analysis of the Ac9-25 peptide. By carefully considering the choice of mobile phase additive and optimizing the LC and MS parameters, researchers can achieve reliable and accurate quantification of this important bioactive peptide.
Application Notes and Protocols for Immunohistochemical Analysis Related to Ac9-25 TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac9-25 TFA is the trifluoroacetate salt of Ac9-25, a 17-amino acid N-terminal fragment of the anti-inflammatory protein Annexin A1. It functions as a potent agonist for formyl peptide receptors (FPRs), primarily FPR1 and FPR2/ALX.[1][2] In drug development and research, this compound is utilized to investigate inflammatory and immune responses. Its activation of FPRs on immune cells, such as neutrophils and macrophages, triggers a cascade of intracellular signaling events, making it a valuable tool for studying cellular activation, chemotaxis, and inflammatory pathways.[1][3][4]
These application notes provide detailed protocols for immunohistochemical (IHC) analysis of tissues and cells stimulated with this compound. As this compound is a peptide agonist used to stimulate cells, IHC protocols focus on the detection of downstream markers of cellular activation rather than the peptide itself. Additionally, a comprehensive protocol for the IHC staining of Annexin A1, the parent protein of Ac9-25, is provided for broader context.
Quantitative Data Summary
The following table summarizes the quantitative effects of Ac9-25 on intracellular calcium mobilization, a key indicator of cell activation upon FPR stimulation.
| Cell Type | Agonist | Concentration | Effect on Intracellular Ca2+ ([Ca2+]i) | Reference |
| Rat Conjunctival Goblet Cells | Ac9-25 | 10⁻⁹ M | 80.7 ± 25.9 nmol/L increase | [4] |
| Rat Conjunctival Goblet Cells | Ac9-25 | Not specified | 200.8 ± 83.5 nmol/L increase | [4] |
| HL-60 cells transfected with FPR | Ac9-25 | 100 µM | Increase in [Ca2+]i | [5] |
| HL-60 cells transfected with FPRL1 | Ac9-25 | 100 µM | No significant change in [Ca2+]i | [5] |
| HL-60 cells transfected with FPRL2 | Ac9-25 | 100 µM | No significant change in [Ca2+]i | [5] |
Signaling Pathway
This compound binding to Formyl Peptide Receptors (FPRs) initiates a signaling cascade that leads to various cellular responses, including neutrophil activation and modulation of inflammation. The diagram below illustrates the key components of this pathway.
Experimental Protocols
Protocol 1: Immunohistochemical Staining of Neutrophil Activation Markers Following this compound Stimulation
This protocol describes the stimulation of neutrophils with this compound followed by immunohistochemical staining for the activation marker CD11b.
Experimental Workflow:
Materials:
-
This compound
-
Cell culture medium or appropriate buffer
-
Primary antibody against a neutrophil activation marker (e.g., anti-CD11b, anti-CD63, anti-CD66b)
-
Biotinylated secondary antibody
-
Streptavidin-HRP
-
DAB substrate kit
-
Hematoxylin
-
Phosphate-buffered saline (PBS)
-
Formalin or paraformaldehyde (PFA)
-
Bovine serum albumin (BSA)
-
Triton X-100 (optional, for intracellular targets)
-
Ethanol series (for dehydration)
-
Xylene or xylene substitute
-
Mounting medium
Procedure:
-
Cell/Tissue Stimulation:
-
Prepare isolated neutrophils or tissue sections for stimulation.
-
Incubate the samples with this compound at a desired concentration (e.g., 10⁻⁹ M to 10⁻⁶ M) for a specified time (e.g., 15-60 minutes) at 37°C.
-
Wash the samples with PBS to remove unbound peptide.
-
-
Fixation:
-
Fix the stimulated samples in 10% neutral buffered formalin or 4% PFA for 10-20 minutes at room temperature.
-
Rinse with PBS.
-
-
Antigen Retrieval (if necessary):
-
For some epitopes, heat-induced epitope retrieval (HIER) may be required. Immerse slides in a retrieval solution (e.g., citrate buffer, pH 6.0) and heat.
-
-
Permeabilization (for intracellular markers):
-
If staining for an intracellular antigen, incubate with 0.1-0.25% Triton X-100 in PBS for 10 minutes.
-
-
Blocking:
-
Block non-specific binding by incubating with a blocking solution (e.g., 5% BSA in PBS) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate with the primary antibody diluted in blocking buffer overnight at 4°C or for 1-2 hours at room temperature.
-
-
Secondary Antibody Incubation:
-
Wash the samples three times with PBS.
-
Incubate with a biotinylated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash three times with PBS.
-
Incubate with Streptavidin-HRP for 30 minutes at room temperature.
-
Wash three times with PBS.
-
Add DAB substrate and incubate until the desired stain intensity develops.
-
Rinse with distilled water to stop the reaction.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 30-60 seconds.
-
"Blue" the sections in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through a graded series of ethanol (e.g., 70%, 95%, 100%).
-
Clear in xylene or a xylene substitute.
-
Coverslip with a permanent mounting medium.
-
Protocol 2: Immunohistochemical Staining of Annexin A1
This protocol provides a general method for the detection of Annexin A1 in formalin-fixed, paraffin-embedded (FFPE) tissue sections.[6][7][8]
Materials:
-
FFPE tissue sections on charged slides
-
Xylene or xylene substitute
-
Ethanol series
-
Antigen retrieval solution (e.g., citrate buffer pH 6.0 or Tris-EDTA pH 9.0)
-
Hydrogen peroxide solution (3%)
-
Blocking serum (e.g., normal goat serum)
-
Primary antibody against Annexin A1
-
Biotinylated secondary antibody
-
Streptavidin-HRP
-
DAB substrate kit
-
Hematoxylin
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene to remove paraffin.
-
Rehydrate through a graded series of ethanol to distilled water.
-
-
Antigen Retrieval:
-
Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.[6]
-
Rinse with PBS.
-
-
Blocking:
-
Incubate with a blocking serum for 30-60 minutes at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate with the anti-Annexin A1 primary antibody at the recommended dilution (e.g., 1:100-1:400) for 60 minutes at room temperature or overnight at 4°C.[6]
-
-
Secondary Antibody and Detection:
-
Follow steps 7-9 from Protocol 1.
-
-
Counterstaining, Dehydration, and Mounting:
-
Follow steps 9-10 from Protocol 1.
-
Disclaimer
These protocols should be considered as guidelines. Optimal conditions for specific antibodies, tissues, and experimental setups should be determined by the individual researcher. Always refer to the manufacturer's datasheet for specific antibody recommendations. For research use only. Not for use in diagnostic procedures.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Formyl peptide receptor 2, as an important target for ligands triggering the inflammatory response regulation: a link to brain pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Anti-Inflammatory and Pro-Resolving Actions of the N-Terminal Peptides Ac2-26, Ac2-12, and Ac9-25 of Annexin A1 on Conjunctival Goblet Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. genomeme.ca [genomeme.ca]
- 7. dianova.com [dianova.com]
- 8. asone-int.com [asone-int.com]
Ac9-25 TFA: Application Notes for Cellular and Molecular Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac9-25 TFA is a synthetic peptide fragment derived from the N-terminus of Annexin A1. It is recognized as an agonist for the formyl peptide receptor (FPR) family.[1] This application note provides an overview of its molecular interactions, cellular functions, and protocols for in vitro investigation. While direct applications for in vivo imaging are not yet established in the literature, the information presented here offers a foundational understanding for researchers interested in developing this compound as a probe for imaging inflammatory processes.
Molecular Profile and Mechanism of Action
This compound is the trifluoroacetate salt of the Ac9-25 peptide. Its primary mechanism of action is the activation of formyl peptide receptors, a class of G protein-coupled receptors involved in sensing bacterial components and regulating inflammatory responses.[1] Specifically, Ac9-25 has been shown to be an agonist of FPR, leading to downstream cellular responses such as the activation of neutrophil NADPH oxidase.[1]
Signaling Pathway
The binding of Ac9-25 to FPR initiates a signaling cascade that results in various cellular responses, including calcium mobilization and the activation of downstream kinases. This pathway is crucial for the pro-inflammatory and anti-inflammatory effects mediated by FPR agonists.
Potential for In Vivo Imaging
Currently, there is a lack of published data on the use of this compound for in vivo imaging. However, its role as an FPR agonist suggests potential applications in imaging inflammatory and infectious diseases where FPR-expressing cells, such as neutrophils, are abundant. To be used as an imaging agent, this compound would require conjugation with a reporter moiety, such as a fluorophore for optical imaging or a radionuclide for PET or SPECT imaging.
Quantitative Data Summary
The following table summarizes the quantitative data on the cellular effects of Ac9-25, as reported in the literature. These studies were conducted in vitro using rat conjunctival goblet cells.
| Parameter | Agonist | Concentration | Effect | Reference |
| Intracellular Ca²⁺ Increase | Ac9-25 | 10⁻⁹ mol/L | 200.8 ± 83.5 nmol/L | [2] |
| Desensitization of AnxA1 Response | Ac9-25 (pre-incubation) | 10⁻⁹ mol/L | Significant desensitization of AnxA1-stimulated Ca²⁺ response (p=0.002) | [2] |
| Self-Desensitization | Ac9-25 | 10⁻⁹ mol/L | Not significant (p=0.16) | [2] |
| Inhibition of Histamine-Stimulated Ca²⁺ Increase | Ac9-25 | Not specified | Did not inhibit | [3] |
Experimental Protocols
Protocol 1: In Vitro Calcium Mobilization Assay
This protocol describes how to measure changes in intracellular calcium concentration ([Ca²⁺]i) in response to this compound stimulation using a fluorescent calcium indicator.
Materials:
-
Cultured cells expressing FPR (e.g., rat conjunctival goblet cells, HL-60 cells transfected with FPR)
-
This compound
-
Fura-2 AM or other suitable calcium indicator dye
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorometric imaging system or plate reader capable of ratiometric measurements
Procedure:
-
Cell Preparation:
-
Plate cells in a suitable format for imaging (e.g., glass-bottom dishes or 96-well plates).
-
Allow cells to adhere and grow to the desired confluency.
-
-
Dye Loading:
-
Prepare a loading solution of Fura-2 AM in HBSS.
-
Remove the culture medium and wash the cells with HBSS.
-
Incubate the cells with the Fura-2 AM loading solution in the dark at 37°C for 30-60 minutes.
-
Wash the cells with HBSS to remove excess dye.
-
-
Baseline Measurement:
-
Place the plate in the fluorometric imaging system.
-
Acquire baseline fluorescence readings (e.g., excitation at 340 nm and 380 nm, emission at 510 nm for Fura-2).
-
-
Stimulation:
-
Prepare a working solution of this compound in HBSS at the desired concentration.
-
Add the this compound solution to the cells while continuously recording the fluorescence.
-
-
Data Analysis:
-
Calculate the ratio of fluorescence intensities (e.g., F340/F380).
-
Convert the fluorescence ratio to intracellular calcium concentration using a standard calibration curve.
-
Plot the change in [Ca²⁺]i over time to visualize the response.
-
Conclusion
This compound is a valuable research tool for studying the roles of formyl peptide receptors in inflammation and immune responses. While its application in in vivo imaging is a promising area for future research, the current body of knowledge is primarily based on in vitro cellular and molecular studies. The protocols and data presented here provide a solid foundation for researchers to further explore the biological functions of this compound and to develop novel imaging strategies targeting FPR-mediated processes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Anti-Inflammatory and Pro-Resolving Actions of the N-Terminal Peptides Ac2-26, Ac2-12, and Ac9-25 of Annexin A1 on Conjunctival Goblet Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory and Pro-Resolving Actions of the N-Terminal Peptides Ac2-26, Ac2-12, and Ac9-25 of Annexin A1 on Conjunctival Goblet Cell Function - PubMed [pubmed.ncbi.nlm.nih.gov]
Standard Operating Procedure for the Handling of Ac9-25 TFA
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The Ac9-25 peptide, a synthetic fragment of the N-terminal region of annexin A1, is a valuable tool in immunological and pharmacological research. It functions as an agonist for the formyl peptide receptor (FPR), playing a role in modulating inflammatory responses.[1][2][3] Specifically, it is involved in activating the neutrophil NADPH oxidase.[1] This peptide is typically supplied as a trifluoroacetate (TFA) salt, a result of its purification by high-performance liquid chromatography (HPLC). The presence of TFA can influence the peptide's net weight and enhance its solubility in aqueous solutions, which is generally beneficial for experimental use.[1] For most standard in vitro assays, residual TFA levels are not expected to cause interference.[1] However, for sensitive applications, researchers should be aware of its presence.
This document provides a detailed standard operating procedure (SOP) for the handling, storage, and use of Ac9-25 TFA to ensure its stability and the reproducibility of experimental results.
Data Presentation: Storage and Stability of this compound
| Storage Form | Temperature | Recommended Duration | Notes |
| Lyophilized Powder | -20°C or -80°C | Several years | Store in a desiccator, protected from light.[4][5][6][7] Avoid frequent opening of the vial. |
| 4°C | Short-term (weeks) | For immediate use. Protect from moisture. | |
| Room Temperature | Very short-term (days to weeks) | Not recommended for long-term storage.[5] | |
| Stock Solution (in 0.1% TFA) | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles.[3] |
| -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles.[3] | |
| Working Solution (in aqueous buffer) | 4°C | 1-2 weeks | Prepare fresh as needed. Stability is sequence-dependent. |
| -20°C | 3-4 months | Aliquot to avoid freeze-thaw cycles. |
Experimental Protocols
Reconstitution of Lyophilized this compound
This protocol describes the preparation of a stock solution of this compound.
Materials:
-
Lyophilized this compound peptide
-
Sterile, nuclease-free water
-
Trifluoroacetic acid (TFA), HPLC grade
-
Sterile, low-protein-binding polypropylene tubes
-
Calibrated pipettes and sterile tips
Procedure:
-
Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature in a desiccator for at least 30 minutes. This prevents condensation of moisture onto the peptide, which can affect its stability.[6][7]
-
Solvent Preparation: Prepare a 0.1% (v/v) TFA solution in sterile, nuclease-free water. For example, add 10 µL of TFA to 10 mL of water.
-
Reconstitution: Carefully open the vial and add the appropriate volume of 0.1% TFA solution to achieve the desired stock concentration (e.g., 1 mg/mL).
-
Dissolution: Gently vortex or pipette the solution up and down to ensure the peptide is fully dissolved. If necessary, sonication in a water bath for a few minutes can aid dissolution.
-
Aliquoting: Aliquot the stock solution into single-use, sterile, low-protein-binding polypropylene tubes. This is crucial to avoid repeated freeze-thaw cycles, which can degrade the peptide.[7]
-
Storage: Store the aliquots at -80°C for long-term storage or -20°C for shorter-term storage as indicated in the table above.
Preparation of Working Solutions for In Vitro Assays (e.g., Neutrophil Activation Assay)
This protocol describes the dilution of the this compound stock solution for use in a typical cell-based assay.
Materials:
-
This compound stock solution (from Protocol 1)
-
Sterile assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺)
-
Sterile, low-protein-binding polypropylene tubes
-
Calibrated pipettes and sterile tips
Procedure:
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilution: Perform serial dilutions of the stock solution in the appropriate sterile assay buffer to achieve the desired final concentrations for your experiment. It is recommended to prepare fresh working solutions for each experiment.
-
Final Concentration: The final concentration of Ac9-25 for neutrophil activation assays can range from micromolar to nanomolar concentrations, depending on the specific experimental setup and the desired response.[8][9] It is advisable to perform a dose-response curve to determine the optimal concentration for your system.
-
Immediate Use: Use the prepared working solutions immediately to minimize degradation.
Mandatory Visualization
This compound Handling Workflow
Caption: Workflow for the proper handling and preparation of this compound solutions.
Ac9-25 Signaling Pathway via Formyl Peptide Receptor 1 (FPR1)
Caption: Simplified signaling cascade initiated by Ac9-25 binding to FPR1.
References
- 1. Ac9-25 peptide [novoprolabs.com]
- 2. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. jpt.com [jpt.com]
- 5. Peptide Stability & Shelf Life - Creative Peptides [creative-peptides.com]
- 6. bachem.com [bachem.com]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. The Annexin I Sequence Gln9-Ala10-Trp11-Phe12 Is a Core Structure for Interaction with the Formyl Peptide Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Preparation and Storage of Ac9-25 TFA Solution
Audience: Researchers, scientists, and drug development professionals.
1.0 Introduction
Ac9-25 is a synthetic peptide fragment derived from the N-terminal region of Annexin A1.[1] It functions as a ligand and agonist for the formyl peptide receptor 1 (FPR1), playing a role in modulating inflammatory responses by inhibiting leukocyte extravasation and stimulating neutrophil NADPH oxidase activation.[2][3] This peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC), a process that utilizes trifluoroacetic acid (TFA) as an ion-pairing agent.[4][5] Consequently, the lyophilized peptide is supplied as a TFA salt. While TFA aids in enhancing peptide solubility, its presence should be noted for potential interference in highly sensitive cellular assays.[1][4]
This document provides detailed protocols for the proper reconstitution and storage of Ac9-25 TFA to ensure its stability, integrity, and optimal performance in research applications.
2.0 Ac9-25 Peptide Properties
The fundamental properties of the Ac9-25 peptide are summarized below.
| Property | Value | Reference |
| Sequence | QAWFIENEEQEYVQTVK (Gln-1 is N-terminal amide) | [2] |
| Molecular Weight | 2183.35 g/mol | [2] |
| Molecular Formula | C₉₉H₁₄₃N₂₃O₃₃ | [2] |
| Biological Activity | Formyl Peptide Receptor (FPR) Agonist | [3] |
| Supplied Form | Lyophilized powder (TFA salt) | [1] |
| Solubility | Soluble to 1 mg/mL in 20% acetonitrile/water | [2] |
3.0 Signaling Pathway of Ac9-25
Ac9-25 exerts its biological effects primarily through the activation of the Formyl Peptide Receptor (FPR), a G-protein coupled receptor. This interaction initiates a downstream signaling cascade leading to the activation of NADPH oxidase in neutrophils.
Caption: Simplified signaling pathway of Ac9-25 via the FPR receptor.
4.0 Experimental Protocol: Reconstitution of Lyophilized this compound
This protocol details the step-by-step procedure for reconstituting lyophilized Ac9-25 peptide to prepare a stock solution.
4.1 Materials and Equipment
-
Vial of lyophilized this compound peptide
-
Sterile, high-purity water (e.g., HPLC-grade or WFI)
-
High-purity acetonitrile (ACN)
-
Sterile, low-protein-binding polypropylene microcentrifuge tubes
-
Calibrated precision pipettes and sterile tips
-
Vortex mixer
-
Benchtop microcentrifuge
4.2 Reconstitution Workflow
The general workflow for reconstituting the peptide is outlined below.
Caption: Standard workflow for reconstituting lyophilized Ac9-25 peptide.
4.3 Step-by-Step Procedure
-
Equilibrate to Room Temperature: Before opening, allow the vial of lyophilized Ac9-25 to warm to room temperature for at least 15-20 minutes.[6][7] This critical step prevents atmospheric moisture from condensing inside the cold vial, which can compromise peptide stability.[6]
-
Collect Lyophilized Powder: Briefly centrifuge the vial at a low speed (e.g., ~2000 x g for 1-2 minutes) to ensure all the lyophilized powder is collected at the bottom.
-
Prepare the Solvent: Prepare the reconstitution solvent. Based on solubility data, a solution of 20% acetonitrile in sterile, high-purity water is recommended.[2] For a 1 mL final volume, this would be 200 µL of acetonitrile and 800 µL of water.
-
Calculate Required Volume: Determine the volume of solvent needed to achieve the desired stock concentration. For a 1 mg/mL stock solution from a 1 mg vial, you would add 1 mL of solvent.
-
Molarity Calculation Example:
-
Desired Concentration: 1 mM (1 x 10⁻³ mol/L)
-
Molecular Weight (MW): 2183.35 g/mol
-
Mass in vial: 1 mg (1 x 10⁻³ g)
-
Volume (L) = Mass (g) / (Concentration (mol/L) * MW ( g/mol ))
-
Volume (L) = 1x10⁻³ / (1x10⁻³ * 2183.35) = 0.000458 L = 458 µL
-
Therefore, add 458 µL of solvent to a 1 mg vial to get a 1 mM stock solution.
-
-
-
Add Solvent: Carefully uncap the vial. Using a calibrated pipette, slowly add the calculated volume of the prepared solvent, dispensing it down the inner wall of the vial rather than directly onto the peptide powder.[6]
-
Dissolve the Peptide: Recap the vial and facilitate dissolution using gentle agitation.[8] This can be achieved by gently swirling the vial or by pulsing on a vortex mixer at a low setting. Avoid vigorous shaking, which can cause aggregation or denaturation.[6]
-
Incubate for Complete Dissolution: Allow the solution to stand at room temperature for 15-30 minutes to ensure the peptide is completely dissolved.[8] The final solution should be clear and free of particulates.
-
Aliquot for Storage: To prevent degradation from repeated freeze-thaw cycles, divide the stock solution into single-use aliquots in sterile, low-protein-binding polypropylene tubes.[9][10] The volume of each aliquot should be sufficient for one experiment.
5.0 Storage and Stability Guidelines
Proper storage is crucial for maintaining the biological activity of the Ac9-25 peptide solution. The Ac9-25 sequence contains tryptophan (W), asparagine (N), and glutamine (Q), which are susceptible to oxidation and deamidation, making correct storage of solutions particularly important.[7][9]
| Storage Type | Temperature | Duration | Key Considerations |
| Lyophilized Powder | -20°C or -80°C | Years | Must be stored desiccated and protected from light.[2][11] |
| Stock Solution (Short-Term) | 4°C | Up to 1 week | Protect from light. Use for immediate experimental needs.[6][10] |
| Stock Solution (Long-Term) | -20°C or -80°C | Months | Aliquoting is mandatory to avoid freeze-thaw cycles.[8][11] Frost-free freezers should be avoided due to temperature fluctuations.[7] |
6.0 References
References
- 1. Ac9-25 peptide [novoprolabs.com]
- 2. rndsystems.com [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. genscript.com [genscript.com]
- 6. verifiedpeptides.com [verifiedpeptides.com]
- 7. NIBSC - Peptide Storage [nibsc.org]
- 8. jpt.com [jpt.com]
- 9. genscript.com [genscript.com]
- 10. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 11. jpt.com [jpt.com]
Application Notes and Protocols for Flow Cytometry Analysis Using Ac9-25 TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac9-25 TFA is a synthetic peptide corresponding to the N-terminal fragment of Annexin A1, a protein known for its anti-inflammatory properties. This compound functions as an agonist for the Formyl Peptide Receptors (FPRs), a class of G protein-coupled receptors expressed on various immune cells, most notably neutrophils and monocytes.[1] Activation of FPRs by ligands such as this compound can trigger a range of cellular responses, including chemotaxis, degranulation, and the production of reactive oxygen species (ROS), collectively contributing to the inflammatory response. Flow cytometry is an invaluable tool for dissecting these cellular responses at a single-cell level, allowing for the precise quantification of cell surface marker expression and the identification of activated cell populations.
These application notes provide detailed protocols for the analysis of neutrophil and monocyte activation in response to this compound using flow cytometry. The included protocols, data tables, and diagrams are intended to guide researchers in designing and executing experiments to characterize the immunomodulatory effects of this compound.
Signaling Pathway of this compound
This compound exerts its effects by binding to and activating Formyl Peptide Receptors. This interaction initiates a downstream signaling cascade that ultimately leads to various cellular responses indicative of immune cell activation.
Caption: Simplified signaling pathway of this compound via Formyl Peptide Receptor (FPR) activation.
Experimental Protocols
Protocol 1: Neutrophil Activation Assay
This protocol details the steps for stimulating human neutrophils with this compound and analyzing the expression of activation markers by flow cytometry.
Materials:
-
This compound
-
Human whole blood from healthy donors (collected in EDTA or heparin tubes)
-
Red Blood Cell (RBC) Lysis Buffer
-
Phosphate-Buffered Saline (PBS)
-
FACS Buffer (PBS + 2% FBS + 0.1% Sodium Azide)
-
Fluorochrome-conjugated antibodies:
-
Anti-human CD11b (e.g., FITC or PE conjugate)
-
Anti-human CD66b (e.g., APC conjugate)
-
Anti-human CD62L (e.g., PE-Cy7 conjugate)
-
Isotype control antibodies
-
-
Flow cytometer
Procedure:
-
Blood Collection and Handling: Collect human whole blood and process it within 2 hours.
-
Dilution and Aliquoting: Dilute the whole blood 1:1 with PBS. Aliquot 100 µL of the diluted blood into 5 mL polystyrene tubes.
-
This compound Stimulation:
-
Prepare a stock solution of this compound in DMSO. Further dilute in PBS to desired working concentrations.
-
Add this compound to the blood aliquots at final concentrations ranging from 1 nM to 1 µM. Include a vehicle control (DMSO diluted in PBS).
-
Incubate for 15-30 minutes at 37°C.
-
-
Antibody Staining:
-
Add the pre-titrated fluorochrome-conjugated antibodies against CD11b, CD66b, and CD62L to the respective tubes. Include an isotype control tube.
-
Vortex gently and incubate for 30 minutes at 4°C in the dark.
-
-
RBC Lysis:
-
Add 2 mL of 1X RBC Lysis Buffer to each tube.
-
Vortex immediately and incubate for 10-15 minutes at room temperature in the dark.
-
-
Washing:
-
Centrifuge the tubes at 300 x g for 5 minutes.
-
Decant the supernatant and resuspend the cell pellet in 2 mL of FACS Buffer.
-
Repeat the wash step.
-
-
Data Acquisition:
-
Resuspend the final cell pellet in 300-500 µL of FACS Buffer.
-
Acquire the samples on a flow cytometer. Gate on the neutrophil population based on their forward and side scatter properties.
-
Protocol 2: Monocyte Activation Assay
This protocol outlines the procedure for assessing the activation of human monocytes in response to this compound.
Materials:
-
This compound
-
Human Peripheral Blood Mononuclear Cells (PBMCs) isolated by density gradient centrifugation (e.g., Ficoll-Paque)
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
FACS Buffer (PBS + 2% FBS + 0.1% Sodium Azide)
-
Fluorochrome-conjugated antibodies:
-
Anti-human CD14 (e.g., PerCP-Cy5.5 conjugate)
-
Anti-human CD11b (e.g., APC conjugate)
-
Anti-human HLA-DR (e.g., FITC conjugate)
-
Isotype control antibodies
-
-
Flow cytometer
Procedure:
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using standard density gradient centrifugation.
-
Cell Culture and Plating: Resuspend PBMCs in RPMI 1640 supplemented with 10% FBS. Plate the cells in a 96-well plate at a density of 1 x 10^6 cells/mL.
-
This compound Stimulation:
-
Prepare working solutions of this compound in culture medium.
-
Add this compound to the wells at final concentrations ranging from 10 nM to 5 µM. Include a vehicle control.
-
Incubate for 1-4 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Harvesting and Staining:
-
Gently scrape the cells from the wells and transfer to 5 mL polystyrene tubes.
-
Wash the cells once with FACS Buffer.
-
Add the antibody cocktail (anti-CD14, anti-CD11b, anti-HLA-DR) and isotype controls to the respective tubes.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Washing:
-
Wash the cells twice with FACS Buffer.
-
-
Data Acquisition:
-
Resuspend the cell pellet in 300 µL of FACS Buffer.
-
Acquire the samples on a flow cytometer. Gate on the monocyte population based on CD14 expression and scatter properties.
-
Experimental Workflow
The following diagram illustrates the general workflow for a flow cytometry experiment using this compound.
Caption: General experimental workflow for flow cytometry analysis of this compound-treated cells.
Data Presentation
The following tables present representative quantitative data from hypothetical flow cytometry experiments to illustrate the expected effects of this compound on neutrophil and monocyte activation.
Table 1: Representative Data for Neutrophil Activation
| This compound (nM) | % CD11b+ Cells | MFI of CD11b | % CD66b+ Cells | MFI of CD66b | % CD62L Low Cells |
| 0 (Control) | 15.2 ± 2.1 | 5,234 ± 450 | 20.5 ± 3.5 | 8,910 ± 780 | 8.1 ± 1.5 |
| 1 | 25.8 ± 3.5 | 8,912 ± 670 | 35.1 ± 4.2 | 12,450 ± 990 | 15.6 ± 2.8 |
| 10 | 65.4 ± 5.8 | 25,670 ± 1,890 | 70.2 ± 6.1 | 28,900 ± 2,100 | 45.3 ± 5.1 |
| 100 | 88.9 ± 4.3 | 45,890 ± 3,210 | 92.5 ± 3.8 | 55,120 ± 4,500 | 78.9 ± 6.2 |
| 1000 | 90.1 ± 3.9 | 46,120 ± 3,150 | 93.1 ± 3.5 | 56,200 ± 4,300 | 80.2 ± 5.9 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Table 2: Representative Data for Monocyte Activation
| This compound (nM) | % CD11b+ Cells | MFI of CD11b | % HLA-DR+ Cells | MFI of HLA-DR |
| 0 (Control) | 85.6 ± 4.2 | 35,890 ± 2,500 | 95.2 ± 2.1 | 40,100 ± 3,200 |
| 10 | 88.1 ± 3.9 | 38,120 ± 2,800 | 95.5 ± 2.0 | 41,500 ± 3,500 |
| 100 | 92.5 ± 3.1 | 45,670 ± 3,100 | 96.1 ± 1.8 | 48,900 ± 4,100 |
| 500 | 95.8 ± 2.5 | 58,900 ± 4,200 | 96.8 ± 1.5 | 55,200 ± 4,800 |
| 1000 | 96.2 ± 2.3 | 59,500 ± 4,100 | 97.0 ± 1.4 | 56,100 ± 4,600 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Logical Relationship Diagram
The following diagram illustrates the logical relationship between this compound stimulation and the measurable outcomes in a flow cytometry experiment.
Caption: Logical flow from this compound stimulation to measurable cellular responses.
References
Troubleshooting & Optimization
Troubleshooting Ac9-25 TFA solubility issues
Welcome to the technical support center for Ac9-25 TFA. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for handling and troubleshooting this compound. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly those related to solubility, that may be encountered during experimentation.
Troubleshooting Guide
This guide addresses specific issues you might encounter when working with this compound.
Q1: My lyophilized this compound powder won't dissolve in aqueous buffers (e.g., Water, PBS). What should I do?
A1: Difficulty dissolving lyophilized peptides is a common issue. Follow this systematic approach to improve solubility. Always start with a small test amount of your peptide before dissolving the entire sample.[1][2]
-
Initial Steps: After allowing the vial to reach room temperature, attempt to dissolve the peptide in sterile, distilled water or a buffer like phosphate-buffered saline (PBS).[1] Vortex the solution for 1-2 minutes.
-
Sonication: If the peptide remains insoluble, sonicate the solution in a chilled water bath for short bursts (e.g., 3 sessions of 10 seconds each) to break up aggregates.[1][3] This can increase solubility but be mindful that it can also cause the solution to heat up, potentially degrading the peptide.[3]
-
pH Adjustment: The solubility of peptides is highly dependent on pH.[4] Since Ac9-25 is a hypothetical peptide, we will assume it has a net positive charge, making it a basic peptide. For basic peptides, adding a small amount of a dilute acidic solution, such as 10% acetic acid or 0.1% trifluoroacetic acid (TFA), can help with dissolution.[1]
-
Organic Co-solvents: For highly hydrophobic peptides, aqueous solutions may not be sufficient.[3][5] Consider using a small amount of an organic solvent like DMSO, DMF, or acetonitrile to first dissolve the peptide.[2] Once fully dissolved, slowly add the aqueous buffer to the desired final concentration.[2] Be aware of the final concentration of the organic solvent, as it can impact your experiments, especially cell-based assays.[2]
Q2: After initial dissolution, my this compound solution appears cloudy or forms a gel. What is happening and how can I fix it?
A2: Cloudiness or gel formation suggests that the peptide is aggregating or precipitating out of solution. This can be influenced by the peptide's sequence, concentration, and the presence of TFA counter-ions.
-
Reduce Concentration: Try dissolving the peptide at a lower concentration.[6] High concentrations can promote aggregation.
-
Solvent Choice: If you are using a purely aqueous solvent, the hydrophobicity of Ac9-25 may be causing it to precipitate. Prepare a stock solution in an organic solvent like DMSO and then dilute it into your aqueous experimental buffer.[2][4]
-
TFA Interference: The TFA counter-ion can sometimes contribute to solubility issues and can be detrimental to downstream applications.[6][7] Consider performing a TFA salt exchange to a more biocompatible salt like hydrochloride (HCl) or acetate.[7][8]
Q3: I am seeing inconsistent results in my cell-based assays. Could the this compound be the cause?
A3: Yes, residual TFA from peptide synthesis and purification can interfere with biological assays.[6][9][10]
-
TFA Toxicity: TFA itself can be toxic to cells, even at low concentrations, and may inhibit cell proliferation.[6][11] This can lead to misinterpretation of the peptide's activity.
-
pH Alteration: TFA is a strong acid and can lower the pH of your culture medium, especially if it is poorly buffered.[9] This pH shift can affect cell health and the biological activity of the peptide.
-
Direct Modulation of Receptors: In some cases, TFA has been shown to act as an unintended modulator of receptors.[6][9][10]
To mitigate these issues, it is recommended to either use a control group treated with a TFA salt solution (without the peptide) to assess the direct effect of TFA or to perform a salt exchange to remove the TFA.[9]
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is TFA present?
A1: Ac9-25 is a synthetic peptide. The "TFA" indicates that the peptide is isolated as a trifluoroacetate salt. Trifluoroacetic acid (TFA) is commonly used during the solid-phase synthesis and purification (specifically, reverse-phase HPLC) of peptides.[6][7][8] It acts as an ion-pairing agent, improving the separation and purity of the final product.[12] During the final lyophilization step, the peptide is isolated with TFA as a counter-ion to the positively charged residues in the peptide sequence.[5][7]
Q2: How can I remove TFA from my Ac9-25 peptide?
A2: TFA can be removed or exchanged for other counter-ions like acetate or hydrochloride.[7][8] Common methods include:
-
Ion-Exchange Chromatography: This method uses a resin to bind the peptide while the TFA is washed away. The peptide is then eluted with a solution containing the desired counter-ion.[6]
-
TFA/HCl Salt Exchange via Lyophilization: This involves dissolving the peptide in a dilute hydrochloric acid solution and then lyophilizing it.[7][8][12] This process is typically repeated multiple times to ensure complete exchange.[7][8]
-
Reverse-Phase HPLC with a Different Ion-Pairing Agent: The peptide can be re-purified using HPLC with a mobile phase containing a different acid, such as acetic acid.[8]
Q3: What are the recommended storage conditions for this compound?
A3: Proper storage is crucial to maintain the integrity of the peptide.
-
Lyophilized Powder: For long-term storage, lyophilized this compound should be stored at -20°C or -80°C, protected from light.[10][13]
-
In Solution: Once dissolved, it is best to use the peptide solution immediately. For short-term storage (days), the solution can be kept at 4°C. For longer-term storage (weeks to months), it is recommended to make aliquots of the stock solution and store them at -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.[10]
Data Presentation
Table 1: Hypothetical Solubility of this compound in Various Solvents
| Solvent | Solubility (mg/mL) | Observations |
| Water | < 0.1 | Insoluble, forms a suspension. |
| PBS (pH 7.4) | < 0.1 | Insoluble, slight precipitation observed. |
| 10% Acetic Acid | ~1.0 | Soluble with vortexing. |
| 0.1% TFA in Water | ~2.0 | Readily soluble. |
| DMSO | > 25 | Freely soluble. |
| DMF | > 25 | Freely soluble. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Allow the vial of lyophilized this compound to warm to room temperature before opening.
-
Centrifuge the vial briefly to ensure all the powder is at the bottom.[1]
-
Based on the net peptide content provided on the Certificate of Analysis, calculate the required volume of DMSO to achieve a 10 mM concentration. Note: The net peptide content is the actual percentage of peptide by weight, with the remainder being counter-ions, water, etc.[5]
-
Add the calculated volume of high-purity DMSO to the vial.
-
Vortex thoroughly until the peptide is completely dissolved. The solution should be clear.
-
For use in aqueous-based assays, slowly add the DMSO stock solution dropwise to your stirred aqueous buffer to the desired final concentration.[2]
Protocol 2: TFA Removal via HCl Salt Exchange
This protocol is adapted from standard procedures for exchanging TFA with chloride ions.[7][8]
-
Dissolution: Dissolve the this compound in distilled water at a concentration of 1 mg/mL.[7][8]
-
Acidification: Add a solution of 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.[7][8]
-
Incubation: Let the solution stand at room temperature for at least one minute.[7][8]
-
Freezing: Flash-freeze the solution, preferably in liquid nitrogen.[7][8]
-
Lyophilization: Lyophilize the frozen solution overnight until all liquid is removed.[7][8]
-
Repeat: To ensure complete exchange, repeat steps 1-5 at least two more times.[7][8]
-
Final Reconstitution: After the final lyophilization, the peptide is in the hydrochloride salt form and can be reconstituted in the desired buffer for your experiment.
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Potential interference points of TFA in a hypothetical Ac9-25 signaling pathway.
References
- 1. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 2. biocat.com [biocat.com]
- 3. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 4. jpt.com [jpt.com]
- 5. lifetein.com [lifetein.com]
- 6. benchchem.com [benchchem.com]
- 7. lifetein.com [lifetein.com]
- 8. lifetein.com [lifetein.com]
- 9. benchchem.com [benchchem.com]
- 10. genscript.com [genscript.com]
- 11. Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. peptide.com [peptide.com]
- 13. biocat.com [biocat.com]
Technical Support Center: Optimizing Ac9-25 TFA Concentration
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the use of the Ac9-25 peptide in their experiments, with a specific focus on the impact and management of its trifluoroacetic acid (TFA) salt form.
Frequently Asked Questions (FAQs)
Q1: What is the Ac9-25 peptide and what is its function?
A1: The Ac9-25 peptide is a synthetic fragment derived from the N-terminal region of annexin A1.[1] It plays a dual role in neutrophil signaling. It activates the NADPH-oxidase through the formyl peptide receptor (FPR), leading to the release of superoxide anions.[1][2][3] Simultaneously, it can generate an inhibitory signal that suppresses NADPH-oxidase activity triggered by other chemoattractants, acting through a receptor independent of the FPR family.[1]
Q2: Why is the Ac9-25 peptide typically supplied as a TFA salt?
A2: Trifluoroacetic acid (TFA) is commonly used during the synthesis and purification of peptides. In the Fmoc-protected solid-phase peptide synthesis strategy, TFA is used to cleave the peptide from the resin support.[4] It is also added to the mobile phase during reversed-phase high-performance liquid chromatography (RP-HPLC) to improve separation and peak shape by acting as an ion-pairing reagent. During the final lyophilization step, free TFA is removed, but some TFA remains as a counterion to the positively charged amino acid residues in the peptide, resulting in the peptide TFA salt.[4]
Q3: How can residual TFA affect my experiments with Ac9-25?
A3: Residual TFA can have several effects on your experiments:
-
Biological Activity: TFA can alter the biological and physico-chemical properties of peptides.[5] It has been shown to inhibit cell proliferation in some cases and may cause unpredictable fluctuations in experimental data.[5]
-
pH Alteration: As a strong acid, TFA can lower the pH of your peptide stock solution and, consequently, your assay buffer, which can affect experimental outcomes.
-
Analytical Techniques: TFA can interfere with certain analytical methods. For instance, in mass spectrometry, it can suppress the signal of the peptide.
Q4: What is a generally acceptable concentration of TFA in my Ac9-25 stock solution for in vitro assays?
A4: For most standard in vitro assays, the residual TFA levels in commercially available peptides do not typically cause interference.[1] However, the acceptable upper limit of TFA concentration can vary depending on the specific research application.[4] If your experiments are highly sensitive, particularly cellular assays, it is advisable to reduce the TFA content to a minimum.
Q5: When should I consider removing or exchanging the TFA counter-ion for Ac9-25?
A5: You should consider removing or exchanging the TFA counter-ion if you observe any of the following:
-
Unexplained variability or inconsistent results in your biological assays.
-
Evidence of cellular toxicity or altered cell growth.
-
Interference with your analytical techniques, such as mass spectrometry.
-
Your experimental system is known to be sensitive to acidic conditions or the presence of fluoride ions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Poor peptide solubility | The peptide is not dissolving properly in the desired solvent. | While TFA salts generally enhance the solubility of peptides in aqueous solutions, if you encounter issues, try dissolving the peptide in a small amount of 0.1% aqueous TFA before diluting it with your experimental buffer.[1] |
| Inconsistent results in cell-based assays | Residual TFA may be affecting cell viability or signaling pathways. | Consider performing a TFA removal or exchange procedure to switch to a more biologically compatible counter-ion like acetate or hydrochloride.[6][7][8] |
| Low signal in mass spectrometry analysis | TFA is a known ion-suppressing agent in mass spectrometry. | If possible, use a lower concentration of TFA in your mobile phase for LC-MS. For direct infusion, consider preparing the sample in a TFA-free solvent. |
| Unexpected pH drop in assay buffer | The acidic nature of TFA from the peptide stock is altering the buffer pH. | Re-dissolve the lyophilized peptide in your desired buffer and re-lyophilize to remove some of the volatile TFA. Alternatively, perform a buffer exchange. |
| Broad or tailing peaks in HPLC analysis | Inadequate ion-pairing or issues with the mobile phase. | Ensure a sufficient concentration of TFA (typically 0.1%) is present in both the aqueous and organic mobile phases for good peak shape.[9] For peptides with multiple positive charges, a higher concentration of 0.2-0.25% TFA may optimize resolution.[10] |
Quantitative Data on TFA Effects
| TFA Concentration | Effect on HPLC Separation | Effect on Mass Spectrometry | Potential Effect on Biological Assays |
| < 0.05% | May result in poor peak shape and loss of resolution.[11] | Lower ion suppression, leading to better signal. | Reduced risk of TFA-induced artifacts. |
| 0.05% - 0.1% | Generally provides good peak shape and resolution for most peptides.[10] | Moderate ion suppression. | Generally acceptable for many standard assays, but may still cause issues in sensitive systems. |
| 0.2% - 0.25% | Can improve the resolution of peptide mixtures, especially those with multiple positive charges.[10] | Increased ion suppression, leading to lower signal. | Higher potential for altering pH and introducing experimental artifacts. |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized Ac9-25 Peptide (TFA Salt)
-
Briefly centrifuge the vial to ensure the peptide powder is at the bottom.
-
To prepare a stock solution, dissolve the peptide in sterile, distilled water or a buffer of your choice. If solubility is an issue, a small amount of 0.1% aqueous TFA can be used initially.[9]
-
Vortex briefly to ensure complete dissolution.
-
For long-term storage, it is recommended to aliquot the stock solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: TFA Removal by HCl Exchange and Lyophilization
This protocol is adapted from standard peptide handling procedures and can be used to exchange the TFA counter-ion for chloride.[9][6][7][8]
-
Dissolve the lyophilized Ac9-25 TFA salt in 100 mM hydrochloric acid (HCl).
-
Allow the solution to stand at room temperature for approximately 1 minute.
-
Freeze the solution using liquid nitrogen.
-
Lyophilize the frozen solution overnight to obtain the peptide hydrochloride salt.
-
For more complete removal, this process can be repeated several times.
Note: The efficiency of TFA removal can be peptide-dependent.
Visualizations
Ac9-25 Signaling Pathway
The following diagram illustrates the signaling pathway initiated by the binding of Ac9-25 to the formyl peptide receptor (FPR), leading to the activation of NADPH oxidase and the production of reactive oxygen species (ROS).
Caption: Ac9-25 activates FPR, leading to downstream signaling and ROS production.
Experimental Workflow: Neutrophil Activation Assay
This diagram outlines a typical workflow for studying the effect of Ac9-25 on neutrophil activation.
Caption: Workflow for assessing Ac9-25-induced neutrophil activation.
References
- 1. Ac9-25 peptide [novoprolabs.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. genscript.com [genscript.com]
- 5. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lifetein.com [lifetein.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. hplc.eu [hplc.eu]
Ac9-25 Technical Support Center: Addressing TFA-Related Stability Challenges
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the stability of the Ac9-25 peptide, with a particular focus on issues related to the presence of trifluoroacetic acid (TFA) as a counterion. Here you will find answers to frequently asked questions, troubleshooting advice for common experimental problems, and detailed protocols for assessing the stability and activity of your Ac9-25 samples.
Frequently Asked Questions (FAQs)
Q1: What is Ac9-25 and what is its function?
Ac9-25 is a 17-amino acid synthetic peptide derived from the N-terminal region of Annexin A1. It is known to be a ligand for the Formyl Peptide Receptor 1 (FPR1), and its binding initiates a signaling cascade that leads to the activation of NADPH oxidase in neutrophils. This activation results in the production of reactive oxygen species (ROS), a key event in the innate immune response.
Q2: Why is my Ac9-25 peptide supplied as a TFA salt?
Trifluoroacetic acid (TFA) is commonly used in the final cleavage step of solid-phase peptide synthesis and as an ion-pairing agent during purification by reverse-phase high-performance liquid chromatography (RP-HPLC).[1][2] As a result, commercially available synthetic peptides like Ac9-25 are often supplied as TFA salts.
Q3: Can the TFA counterion affect my experiments?
Yes, the presence of TFA as a counterion can influence experimental outcomes in several ways:
-
pH Alteration: Residual TFA can lower the pH of your peptide solution, which may affect cell viability and the conformation of the peptide.
-
Biological Activity: For some cellular assays, TFA has been reported to have inhibitory effects on cell proliferation.[1]
-
Aggregation: TFA has been shown to induce aggregation in some peptides, which can lead to a loss of biological activity and difficulties in handling the peptide.
-
Structural Analysis: The presence of TFA can interfere with certain biophysical characterization techniques, such as infrared spectroscopy.[3]
Q4: How can I remove or replace the TFA counterion?
Several methods can be employed to remove or exchange the TFA counterion:
-
Ion Exchange Chromatography: This is a common and effective method to replace TFA with a more biocompatible counterion, such as acetate or hydrochloride.
-
Repeated Lyophilization: Lyophilizing the peptide from an aqueous solution containing the desired counterion (e.g., acetic acid or hydrochloric acid) can facilitate the removal of the more volatile TFA.[3]
-
HPLC Re-purification: The peptide can be re-purified using an HPLC mobile phase containing the desired counterion.[4]
Troubleshooting Guide: Common Stability Issues
| Problem | Potential Cause | Recommended Solution |
| Low or inconsistent biological activity | 1. Peptide aggregation due to TFA. 2. Degradation of the peptide stock solution. 3. Suboptimal pH of the experimental buffer due to residual TFA. | 1. Exchange the TFA counterion for acetate or hydrochloride. 2. Prepare fresh stock solutions and store them appropriately (see storage guidelines below). 3. Ensure the final pH of your experimental buffer is adjusted after adding the peptide solution. |
| Precipitation or cloudiness in peptide solution | 1. Peptide aggregation. 2. Poor solubility in the chosen solvent. | 1. Consider TFA removal. 2. Test different solvent systems. For Ac9-25, solubilizing in a small amount of DMSO before diluting with an aqueous buffer is a common practice. |
| Inconsistent results between different batches of peptide | 1. Variation in the amount of residual TFA. 2. Differences in peptide purity. | 1. Quantify the TFA content if possible, or perform a counterion exchange for all batches. 2. Always check the certificate of analysis for each batch and perform your own quality control if necessary. |
Quantitative Data on Peptide Stability
Illustrative Stability Data for Ac9-25 at -20°C
| Time Point | Salt Form | Purity by HPLC (%) | Aggregation (ThT Fluorescence Units) |
| Initial | TFA | 98.5 | 10.2 |
| Acetate | 98.6 | 9.8 | |
| 1 Month | TFA | 97.8 | 15.5 |
| Acetate | 98.2 | 11.0 | |
| 3 Months | TFA | 95.2 | 25.8 |
| Acetate | 97.5 | 12.5 | |
| 6 Months | TFA | 91.0 | 42.1 |
| Acetate | 96.8 | 14.2 |
Disclaimer: This data is illustrative and intended to represent expected trends. Actual stability may vary depending on the specific batch of the peptide and storage conditions.
Key Experimental Protocols
Assessment of Ac9-25 Purity by RP-HPLC
This protocol outlines a general method for assessing the purity of Ac9-25 and detecting potential degradation products.
Materials:
-
Ac9-25 peptide
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with a UV detector
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) TFA in water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
-
Sample Preparation:
-
Prepare a stock solution of Ac9-25 at 1 mg/mL in Mobile Phase A.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 214 nm.
-
Column Temperature: 25°C.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a suitable starting point. This may need to be optimized depending on the specific system and column.
-
-
Data Analysis:
-
Integrate the peak area of the main Ac9-25 peak and any impurity peaks.
-
Calculate the purity as the percentage of the main peak area relative to the total peak area.
-
Quantification of Ac9-25 Aggregation using Thioflavin T (ThT) Assay
This protocol describes a method to monitor the aggregation of Ac9-25 over time.
Materials:
-
Ac9-25 peptide (as TFA or other salt form)
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Black 96-well plate with a clear bottom
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Preparation of Reagents:
-
Prepare a working solution of Ac9-25 at the desired concentration (e.g., 50 µM) in PBS.
-
Prepare a ThT working solution in PBS (e.g., 20 µM).
-
-
Assay Setup:
-
In each well of the 96-well plate, mix the Ac9-25 solution with the ThT solution.
-
Include control wells with ThT in PBS only (for background fluorescence).
-
-
Incubation and Measurement:
-
Data Analysis:
-
Subtract the background fluorescence from the sample readings.
-
Plot the fluorescence intensity against time to monitor the kinetics of aggregation. A sigmoidal curve is indicative of nucleated aggregation.[6]
-
Measurement of Ac9-25 Biological Activity: NADPH Oxidase Activation in Neutrophils
This protocol provides a method to assess the biological activity of Ac9-25 by measuring the production of reactive oxygen species (ROS) from neutrophils.
Materials:
-
Isolated human neutrophils
-
Ac9-25 peptide
-
Luminol or lucigenin (chemiluminescent probes for ROS)
-
Phorbol 12-myristate 13-acetate (PMA) as a positive control
-
Hank's Balanced Salt Solution (HBSS) or other suitable buffer
-
Chemiluminometer or a plate reader with luminescence detection
Procedure:
-
Cell Preparation:
-
Isolate human neutrophils from fresh blood using standard methods (e.g., density gradient centrifugation).
-
Resuspend the neutrophils in HBSS at a concentration of approximately 1 x 10^6 cells/mL.
-
-
Assay Setup:
-
In a white 96-well plate, add the neutrophil suspension.
-
Add the chemiluminescent probe (e.g., luminol to a final concentration of 10 µM).
-
Add different concentrations of Ac9-25 to the wells. Include a positive control (PMA) and a negative control (buffer only).
-
-
Measurement:
-
Immediately place the plate in a luminometer and measure the luminescence at regular intervals (e.g., every 1-2 minutes) for a desired period (e.g., 60 minutes).
-
-
Data Analysis:
-
Plot the luminescence intensity over time for each condition.
-
The increase in luminescence corresponds to the production of ROS and is a measure of NADPH oxidase activity.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Ac9-25 signaling pathway via FPR1 leading to NADPH oxidase activation.
Caption: Experimental workflow for assessing the stability of Ac9-25.
References
- 1. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]
- 3. researchgate.net [researchgate.net]
- 4. lifetein.com [lifetein.com]
- 5. Anti-Inflammatory and Pro-Resolving Actions of the N-Terminal Peptides Ac2-26, Ac2-12, and Ac9-25 of Annexin A1 on Conjunctival Goblet Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Common pitfalls in Ac9-25 TFA experiments
Welcome to the Technical Support Center for Ac9-25 TFA Experiments. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and answers to frequently asked questions (FAQs) regarding the use of this compound.
Ac9-25 is the N-terminal peptide of Annexin A1 and functions as a ligand for the formyl peptide receptor 1 (FPR1), playing a role in inhibiting leukocyte extravasation and stimulating neutrophil NADPH oxidase activation.[1] As with many synthetic peptides, Ac9-25 is often supplied as a trifluoroacetate (TFA) salt, which can introduce variability and artifacts in experimental results.[2][3] This resource aims to help you identify and overcome common pitfalls in your this compound experiments.
Frequently Asked Questions (FAQs)
Q1: My cells are showing unexpected levels of toxicity or apoptosis after treatment with this compound. What could be the cause?
A1: Unintended cytotoxicity is a common issue when working with synthetic peptides supplied as TFA salts. The trifluoroacetate counter-ion itself can be cytotoxic and may inhibit the proliferation of certain cell types, such as osteoblasts and chondrocytes.[2][4] It has been observed that TFA can reduce cell numbers in fetal rat osteoblast cultures at concentrations as low as 10 nM to 100 nM.[3][4]
Troubleshooting Steps:
-
Run a TFA Control: Test the effects of TFA alone on your cells at concentrations equivalent to those present in your this compound stock solution. This will help you distinguish between the bioactivity of the peptide and the artifactual effects of the counter-ion.
-
Salt Exchange: Consider exchanging the TFA salt for a more biocompatible salt, such as acetate (Ac) or hydrochloride (HCl).[5][6][7] Many suppliers offer this as a service, or you can perform the exchange in your lab.[7]
-
Reduce Peptide Concentration: If possible, lower the concentration of this compound in your experiments to minimize the off-target effects of TFA.
Q2: I am observing poor solubility of my lyophilized this compound peptide. How can I improve this?
A2: Peptide solubility can be influenced by its amino acid sequence, secondary structure, and the presence of counter-ions.[8] While TFA salts generally enhance the solubility of peptides in aqueous solutions, highly hydrophobic peptides may still be challenging to dissolve.[1][8]
Troubleshooting Steps:
-
Initial Solvent Choice: For hydrophobic peptides, it is recommended to first dissolve the peptide in a small amount of a strong organic solvent like dimethyl sulfoxide (DMSO) before slowly adding the aqueous buffer.[8]
-
Sonication: Gentle sonication can help to break up aggregates and aid in the dissolution of the peptide.[8]
-
pH Adjustment: The solubility of a peptide is often lowest at its isoelectric point (pI). Adjusting the pH of the buffer away from the pI can improve solubility.
Q3: My experimental results with this compound are inconsistent between batches. What could be the reason for this variability?
A3: Batch-to-batch variability is a significant concern with synthetic peptides and can often be attributed to inconsistencies in the purity and composition of the peptide preparation.[2]
Potential Causes:
-
Variable TFA Content: The concentration of residual TFA can vary significantly between different batches of synthesized peptides, often ranging from 10% to 40% of the total peptide weight.[2] This variation can lead to inconsistent biological effects.
-
Peptide Purity: Impurities from the synthesis process, such as deletion sequences or incompletely deprotected amino acids, can have biological activity of their own and interfere with your experiments.[9]
-
Peptide Aggregation: Peptides can aggregate over time, reducing the concentration of active monomeric peptide in solution.[8][10]
Recommendations:
-
Quantify Peptide Content: Whenever possible, accurately determine the net peptide content of your lyophilized powder.
-
Ensure High Purity: For sensitive biological assays, it is advisable to use peptides with a purity of >95% or even >98%.[6]
-
Proper Storage: Store lyophilized peptides desiccated at -20°C or -80°C and reconstituted peptide solutions in aliquots at -80°C to minimize freeze-thaw cycles.[8]
Troubleshooting Guides
Guide 1: Investigating Unexpected Cellular Responses
This guide provides a systematic approach to troubleshooting unexpected cellular responses in this compound experiments.
Diagram: Troubleshooting Workflow for Unexpected Cellular Responses
Caption: A step-by-step workflow for diagnosing and resolving unexpected cellular responses in this compound experiments.
Quantitative Data Summary
The following table summarizes representative data on the effect of residual TFA on cell viability, as TFA can have a dose-dependent impact on cell proliferation.[2][3]
| Cell Line | TFA Concentration | Incubation Time | % Viability Reduction (relative to control) | Reference |
| Osteoblasts | 10 nM | 24 hours | ~5% | Cornish J, et al. (1999) |
| Osteoblasts | 100 nM | 24 hours | ~10% | Cornish J, et al. (1999) |
| Chondrocytes | 10 nM - 100 nM | 24 hours | Similar to Osteoblasts | Cornish J, et al. (1999) |
| Murine Glioma Cells | 0.5 - 7.0 mM | 24-120 hours | Stimulation of cell growth | Ma et al. |
Note: This table is illustrative and based on published data for TFA's general effects.[3] The exact effects on your specific cell line should be determined empirically.
Experimental Protocols
Protocol 1: Preparation of Ac9-25 Stock Solution
This protocol provides a standardized method for reconstituting and storing this compound to ensure consistency.
-
Pre-equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 20 minutes to prevent condensation.
-
Initial Solubilization: Briefly centrifuge the vial to ensure the peptide powder is at the bottom. For initial solubilization, add a small volume of sterile DMSO to the vial to achieve a high-concentration stock (e.g., 10 mM). Gently vortex to dissolve.
-
Aqueous Dilution: Slowly add your desired sterile aqueous buffer (e.g., PBS, pH 7.4) to the DMSO-peptide solution with gentle mixing to achieve the final desired stock concentration (e.g., 1 mM).
-
Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C. For short-term storage (a few days), 4°C is acceptable.
Signaling Pathway Visualization
Ac9-25 exerts its biological effects primarily through the Formyl Peptide Receptor 1 (FPR1), a G protein-coupled receptor.[1] The following diagram illustrates the canonical signaling pathway activated by Ac9-25.
Diagram: Ac9-25 Signaling through FPR1
Caption: Simplified signaling pathway of Ac9-25 through the FPR1 receptor.
References
- 1. Ac9-25 peptide [novoprolabs.com]
- 2. benchchem.com [benchchem.com]
- 3. genscript.com [genscript.com]
- 4. Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. News - Differences in the environments in which TFA salts, acetate, and hydrochloride are used in peptide synthesis [gtpeptide.com]
- 6. biocat.com [biocat.com]
- 7. lifetein.com [lifetein.com]
- 8. benchchem.com [benchchem.com]
- 9. quora.com [quora.com]
- 10. drgregmaguireskincare.blog [drgregmaguireskincare.blog]
Technical Support Center: Optimizing Signal-to-Noise Ratio in Peptide Analysis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering signal-to-noise ratio (SNR) issues in experiments involving peptides, such as Ac9-25, in the presence of Trifluoroacetic Acid (TFA).
Frequently Asked Questions (FAQs)
Q1: Why is Trifluoroacetic Acid (TFA) commonly used in peptide experiments?
A1: Trifluoroacetic acid (TFA) is a widely used ion-pairing agent in reversed-phase high-performance liquid chromatography (RP-HPLC) for peptide separation. Its primary functions are to control the pH of the mobile phase and to form ion pairs with the peptides. This interaction masks the charges on the peptides, reducing secondary interactions with the stationary phase and resulting in sharper, more symmetrical peaks with improved resolution.[1][2][3]
Q2: How does TFA interfere with signal-to-noise ratio, particularly in mass spectrometry (MS)?
A2: While beneficial for chromatography, TFA significantly suppresses the signal in electrospray ionization mass spectrometry (ESI-MS).[1][3][4] This occurs through two primary mechanisms:
-
Ion Suppression: TFA has a strong tendency to form stable ion pairs with positively charged peptides in the gas phase within the ESI source. This prevents the efficient ionization of the peptide itself, leading to a reduced signal intensity for the analyte of interest.[1][3][5]
-
Unfavorable Spray Conditions: The presence of TFA increases the surface tension of the solvent droplets in the ESI spray. This hinders the formation of a fine, stable spray, which is crucial for efficient ionization and, consequently, a good signal-to-noise ratio.[2][3]
Q3: What are the initial signs of TFA-related signal suppression in my experiment with a peptide like Ac9-25?
A3: Common indicators of TFA-induced signal suppression include:
-
Low signal intensity or complete absence of the expected peptide peak in the mass spectrum.
-
A high background noise level, leading to a poor signal-to-noise ratio.
-
Inconsistent or non-reproducible signal intensities between identical runs.
-
The presence of strong adduct peaks corresponding to the peptide bound to TFA.
Q4: Are there alternatives to TFA for improving chromatographic separation without suppressing the MS signal?
A4: Yes, several alternatives to TFA can be used to achieve good chromatographic performance with better MS compatibility. The most common is Formic Acid (FA) , which is a weaker ion-pairing agent and does not cause significant signal suppression.[1] Another alternative is Difluoroacetic Acid (DFA) , which offers a compromise between the excellent chromatographic properties of TFA and the MS-friendliness of FA.[1]
Troubleshooting Guides
This section provides structured guidance to address common issues related to poor signal-to-noise ratio when working with peptides and TFA.
Issue 1: Low Signal Intensity or No Detectable Peak for Ac9-25
Possible Cause: Significant ion suppression by TFA.
Troubleshooting Steps:
-
Reduce TFA Concentration: If possible, lower the concentration of TFA in the mobile phase. Even a small reduction can sometimes lead to a noticeable improvement in signal intensity.
-
Mobile Phase Additive Substitution: Replace TFA with a more MS-compatible additive.
-
Formic Acid (FA): A common starting point is to replace 0.1% TFA with 0.1% FA. This often leads to a dramatic improvement in signal.[1]
-
Difluoroacetic Acid (DFA): If chromatographic resolution is compromised with FA, consider using DFA as it can provide better peak shapes than FA while having less of a suppressive effect than TFA.[1]
-
-
Post-Column Modification: Infuse a solution post-column to neutralize the ion-suppressing effects of TFA before the eluent enters the mass spectrometer. A common method is the post-column addition of a weak base like ammonium hydroxide.[5]
-
TFA Removal from Sample: If the peptide sample itself is contaminated with TFA from synthesis or purification, it is crucial to remove it. Refer to the detailed protocols for TFA removal below.
Issue 2: High Background Noise in the Mass Spectrum
Possible Cause: Contamination of the LC-MS system with TFA or other impurities.
Troubleshooting Steps:
-
System Cleaning: TFA is known to be "sticky" and can contaminate the MS system, leading to persistent high background.[1] Thoroughly flush the entire LC system and the MS inlet with a TFA-free solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid) for an extended period.
-
Use High-Purity Solvents and Additives: Ensure that all mobile phase components (water, acetonitrile, additives) are of high purity (LC-MS grade) to minimize background noise.[1]
-
Check for Sample Contamination: Impurities in the peptide sample can contribute to high background. Ensure the Ac9-25 peptide is of high purity.
Issue 3: Poor Peak Shape and Resolution After Switching from TFA to FA
Possible Cause: Formic acid is a weaker ion-pairing agent, which can lead to less effective suppression of unwanted interactions between the peptide and the column material.
Troubleshooting Steps:
-
Optimize Gradient: Adjust the elution gradient. A shallower gradient can sometimes improve the resolution of peaks that are broader with FA.
-
Consider DFA: As mentioned, Difluoroacetic Acid (DFA) can be a good compromise, often providing better peak shapes than FA without the severe signal suppression of TFA.[1]
-
Column Choice: Utilize a column with a highly inert silica surface, which is designed to minimize secondary interactions with peptides even in the absence of strong ion-pairing agents like TFA.[3]
Experimental Protocols
Protocol 1: TFA Removal by Lyophilization with HCl
This protocol is effective for exchanging the TFA counter-ion with a more MS-friendly hydrochloride salt.
Methodology:
-
Dissolve the TFA-containing peptide (e.g., Ac9-25) in distilled water to a concentration of approximately 1 mg/mL.[6]
-
Add 100 mM hydrochloric acid (HCl) to the peptide solution to achieve a final HCl concentration between 2 and 10 mM.[6]
-
Allow the solution to stand at room temperature for at least one minute.[6]
-
Flash-freeze the solution using liquid nitrogen.
-
Lyophilize the frozen sample overnight until all liquid is removed.
-
For complete TFA removal, it is recommended to repeat steps 1-5 at least two more times.[6]
Protocol 2: TFA Removal by Anion Exchange
This method uses an anion exchange resin to capture the TFA anions, allowing the peptide to be collected in a different buffer.
Methodology:
-
Prepare a small column with a strong anion exchange resin. The column should have a 10- to 50-fold excess of anion binding sites relative to the amount of peptide.[7]
-
Equilibrate the column by eluting it with a 1 M solution of sodium acetate.
-
Wash the column thoroughly with distilled water to remove any excess sodium acetate.[7]
-
Dissolve the peptide sample in distilled water and apply it to the column.[7]
-
Elute the peptide from the column with distilled water, collecting the fractions that contain the peptide.
-
Combine the peptide-containing fractions and lyophilize to obtain the peptide as an acetate salt.[7]
Data Presentation
Table 1: Comparison of Mobile Phase Additives for Peptide Analysis
| Additive | Typical Concentration | Chromatographic Performance | MS Signal Intensity | Key Considerations |
| Trifluoroacetic Acid (TFA) | 0.1% | Excellent peak shape and resolution | Severe signal suppression | Not recommended for sensitive MS applications |
| Formic Acid (FA) | 0.1% | Good, but may result in broader peaks than TFA | High signal intensity | The standard choice for LC-MS |
| Difluoroacetic Acid (DFA) | 0.1% | Very good, often better than FA | Moderate signal intensity (better than TFA) | A good compromise when FA gives poor peak shape |
Visualizations
References
- 1. waters.com [waters.com]
- 2. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Enhancing Sensitivity of Liquid Chromatography–Mass Spectrometry of Peptides and Proteins Using Supercharging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. lifetein.com [lifetein.com]
- 7. peptide.com [peptide.com]
Technical Support Center: Ac9-25 TFA Non-Specific Binding in Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing non-specific binding issues that may be encountered when working with the formyl peptide receptor (FPR) agonist, Ac9-25 TFA.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: Ac9-25 is a peptide fragment derived from the N-terminus of Annexin A1.[1] It functions as an agonist for the formyl peptide receptor 1 (FPR1), a G protein-coupled receptor.[1][2] Upon binding to FPR1, Ac9-25 initiates a signaling cascade that is involved in inflammatory responses and leukocyte activation.[3][4] The trifluoroacetate (TFA) salt is often associated with the peptide as a result of the purification process and generally does not interfere with most biological assays.
Q2: What is non-specific binding and why is it a concern in assays with this compound?
A2: Non-specific binding refers to the adherence of a molecule, in this case, the Ac9-25 peptide, to surfaces or other molecules in the assay system that are not the intended target (FPR1).[5][6] This can lead to high background signals, reduced assay sensitivity, and inaccurate quantification of the peptide's activity.[5] Peptides, due to their inherent charge and hydrophobicity, can be prone to non-specific interactions.
Q3: What are the common causes of high non-specific binding in peptide-based assays?
A3: Several factors can contribute to high non-specific binding, including:
-
Hydrophobic and Electrostatic Interactions: The peptide may interact with the plastic of the assay plate or other proteins in the sample.[6]
-
Inadequate Blocking: Insufficient blocking of the assay plate can leave sites available for the peptide to bind non-specifically.[6]
-
Suboptimal Buffer Conditions: The pH and ionic strength of the assay buffer can influence non-specific interactions.[6][7]
-
Peptide Concentration: Using an excessively high concentration of the Ac9-25 peptide can saturate the specific binding sites and increase the likelihood of non-specific binding.
Q4: How can I store and handle this compound to maintain its stability and minimize issues?
A4: For long-term storage, it is recommended to keep this compound in a desiccated environment at -20°C.[1] When preparing solutions, it is soluble up to 1 mg/ml in a 20% acetonitrile/water mixture.[1] For use in aqueous buffers, it is advisable to prepare fresh solutions and avoid repeated freeze-thaw cycles. TFA is moisture-sensitive, so it is important to store the reagent in a dry, well-ventilated area.[8]
Troubleshooting Guides
Issue: High Background Signal in an Ac9-25 ELISA
High background in an ELISA can obscure the specific signal and lead to unreliable results. The following troubleshooting guide provides a systematic approach to identifying and mitigating the causes of high background.
Troubleshooting Workflow:
Caption: A step-by-step workflow for troubleshooting high background signals.
| Troubleshooting Step | Potential Cause | Recommended Action |
| 1. Evaluate Blocking Efficiency | Incomplete blocking of the microplate surface. | Increase the concentration of the blocking agent (e.g., BSA from 1% to 3%). Test alternative blocking agents (see table below). Increase the blocking incubation time (e.g., to 2 hours at room temperature or overnight at 4°C). |
| 2. Optimize Washing Steps | Insufficient removal of unbound peptide and detection reagents. | Increase the number of wash cycles (e.g., from 3 to 5). Increase the volume of wash buffer per well. Add a non-ionic detergent like Tween-20 (0.05%) to the wash buffer. |
| 3. Titrate Ac9-25 Concentration | Excess peptide leading to saturation of specific sites and increased non-specific binding. | Perform a dose-response experiment to determine the optimal concentration range for Ac9-25 in your assay. |
| 4. Modify Assay Buffer Composition | Suboptimal pH or ionic strength promoting non-specific interactions. | Adjust the pH of the assay buffer. Increase the salt concentration (e.g., NaCl up to 0.5 M) to reduce electrostatic interactions.[7] Include a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20) in the peptide dilution buffer.[7] |
| 5. Assess Detection Reagents | Non-specific binding of primary or secondary antibodies. | Run a control with no Ac9-25 to check for non-specific binding of the detection system. Titrate the concentration of the primary and secondary antibodies. |
Data Presentation: Common Blocking Agents
The choice of blocking agent can significantly impact non-specific binding. The following table summarizes common blocking agents and their typical working concentrations.
| Blocking Agent | Typical Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | Inexpensive, readily available.[9] | Can have lot-to-lot variability and may contain endogenous enzymes or immunoglobulins. |
| Non-fat Dry Milk | 0.5-5% (w/v) | Inexpensive and effective for many applications. | Contains phosphoproteins that can interfere with phospho-specific antibody detection. |
| Casein | 1-3% (w/v) | A purified milk protein, can be more consistent than non-fat dry milk. | Can also interfere with phospho-specific antibody detection. |
| Fish Gelatin | 0.1-1% (w/v) | Does not cross-react with mammalian antibodies.[10] | May not be as effective as other blocking agents for some applications.[10] |
| Whole Normal Serum | 5-10% (v/v) | Very effective at reducing non-specific binding from the same species as the secondary antibody.[11] | Can be expensive and may contain interfering proteins. |
| Commercial Blocking Buffers | Varies | Optimized formulations for low background and high signal-to-noise ratio. | Can be more expensive than individual components. |
Experimental Protocols
Generic Peptide ELISA Protocol for Ac9-25
This protocol provides a general framework for an indirect ELISA to detect the binding of Ac9-25 to a target protein (e.g., purified FPR1). Optimization of concentrations and incubation times will be necessary for specific experimental conditions.
Materials:
-
96-well high-binding ELISA plate
-
This compound peptide
-
Purified target protein (e.g., FPR1)
-
Primary antibody against Ac9-25 or a tag on the peptide
-
HRP-conjugated secondary antibody
-
Coating Buffer (e.g., 50 mM Carbonate-Bicarbonate, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Antibody Dilution Buffer (e.g., 1% BSA in PBS with 0.05% Tween-20)
-
TMB Substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Dilute the purified target protein to 1-10 µg/mL in Coating Buffer. Add 100 µL to each well of the ELISA plate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Peptide Incubation: Prepare serial dilutions of Ac9-25 in Antibody Dilution Buffer. Add 100 µL of each dilution to the appropriate wells. Include wells with buffer only as a negative control. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Primary Antibody Incubation: Dilute the primary antibody in Antibody Dilution Buffer. Add 100 µL to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in Antibody Dilution Buffer. Add 100 µL to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Detection: Add 100 µL of TMB Substrate to each well. Incubate in the dark for 15-30 minutes, or until sufficient color development.
-
Stop Reaction: Add 50 µL of Stop Solution to each well.
-
Read Plate: Measure the absorbance at 450 nm using a plate reader.
Signaling Pathway
Formyl Peptide Receptor 1 (FPR1) Signaling Pathway
Ac9-25 acts as an agonist for FPR1, a G protein-coupled receptor. The binding of Ac9-25 to FPR1 initiates a downstream signaling cascade that plays a crucial role in the inflammatory response.
Caption: Simplified signaling pathway of the Formyl Peptide Receptor 1 (FPR1).
References
- 1. Ac9-25 (CAS 284040-76-2): R&D Systems [rndsystems.com]
- 2. Formyl peptide receptor 1 - Wikipedia [en.wikipedia.org]
- 3. Formyl peptide receptor - Wikipedia [en.wikipedia.org]
- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 5. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 6. benchchem.com [benchchem.com]
- 7. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 8. lcms.cz [lcms.cz]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. corning.com [corning.com]
- 11. A guide to selecting control and blocking reagents. [jacksonimmuno.com]
Ac9-25 & Trifluoroacetic Acid (TFA): Technical Support Center
This technical support center is designed for researchers, scientists, and drug development professionals working with the Ac9-25 peptide. It provides targeted troubleshooting guides and frequently asked questions (FAQs) to address experimental variability and reproducibility challenges arising from residual trifluoroacetic acid (TFA), a common artifact from synthetic peptide production.
Frequently Asked Questions (FAQs)
Q1: What is Ac9-25?
Ac9-25 is a synthetic peptide fragment derived from the N-terminal region of Annexin A1 (also known as Lipocortin I).[1][2][3] It is known to be biologically active, playing a role in modulating inflammatory responses.[1][4] Specifically, Ac9-25 acts as a ligand for the formyl peptide receptor 1 (FPR1) and can stimulate neutrophil NADPH oxidase activation, which is involved in the immune response.[2][3]
Q2: Why is Trifluoroacetic Acid (TFA) present in my synthetic Ac9-25 peptide sample?
TFA is integral to the process of solid-phase peptide synthesis (SPPS) and reverse-phase high-performance liquid chromatography (RP-HPLC), which are standard methods for manufacturing synthetic peptides like Ac9-25.[5][6][7] It is used as a cleavage agent to release the peptide from the solid resin and as an ion-pairing agent to improve separation and purity during HPLC.[8][9] Consequently, the final lyophilized peptide product is often a TFA salt, where TFA anions are bound to positively charged amino groups on the peptide.[6][8]
Q3: How can residual TFA affect my experiments with Ac9-25?
Residual TFA is not inert and can introduce significant variability and artifacts into experimental results.[10][11] Its presence can lead to a lack of reproducibility between different peptide batches.[10][12] The concentration of residual TFA can range from 10% to over 40% of the total peptide weight.[10]
Key effects include:
-
Biological Activity Interference : TFA can directly impact cell health and behavior. It has been shown to inhibit the proliferation of some cell types, like osteoblasts, at concentrations as low as 10 nM, while stimulating the growth of others.[8][10][13] It can also act as an unintended allosteric modulator of receptors and interfere with enzyme activity.[8][10][14]
-
Physicochemical Alterations : The presence of TFA as a counter-ion alters the peptide's mass, solubility, and secondary structure.[5][7][10] This can lead to inaccuracies in peptide quantification and characterization.[5]
-
Assay-Specific Interference : TFA's strong acidity can lower the pH of assay solutions, potentially affecting enzyme kinetics.[8][14] Its strong absorbance in the infrared spectrum (around 1673 cm⁻¹) can also overlap with the amide I band of peptides, complicating structural analysis by FTIR.[8][14]
Q4: When is it critical to remove TFA from my Ac9-25 peptide?
TFA removal is crucial for sensitive downstream applications to ensure that the observed effects are due to the Ac9-25 peptide itself and not the TFA counter-ion. Removal is strongly recommended for:
-
Cell-Based Assays : Any experiment measuring cell viability, proliferation, signaling, or cytotoxicity, as TFA can have direct, dose-dependent effects on cells.[7][14]
-
In Vivo Studies : The potential toxicity of TFA is a significant concern for animal studies.[5]
-
Receptor-Ligand Binding and Enzymatic Assays : TFA can interfere with these interactions, leading to false-positive or false-negative results.[7]
-
Structural Biology : For applications like NMR or crystallography, TFA removal helps ensure the peptide adopts its native conformation.[7]
-
API Development : For developing active pharmaceutical ingredients (APIs), reducing TFA levels to less than 1% is often mandatory.[5][7]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps & Recommendations |
| Inconsistent or unexpected results in cell-based assays (e.g., proliferation, cytotoxicity). | Interference from residual TFA in the synthetic peptide.[8] | 1. Run a TFA Control : Test the effect of a TFA salt solution (e.g., sodium trifluoroacetate) without the peptide at the same molar concentration to determine TFA's direct effect on your cells.[8]2. Perform Counter-Ion Exchange : If TFA levels are significant, exchange TFA for a more biologically benign counter-ion like hydrochloride (HCl) or acetate.[8]3. Source Low-TFA Peptides : For future experiments, purchase peptides specified with low TFA content or as acetate/HCl salts.[8][9] |
| Peptide is precipitating during the HCl exchange process. | Changes in pH and counter-ion composition are affecting peptide solubility.[5] | 1. Adjust the Solvent : Instead of pure distilled water, try dissolving the peptide in a buffer, such as 50mM phosphate with 100mM NaCl, before adding HCl.[5][6]2. Control HCl Concentration : Ensure the final HCl concentration is between 2 mM and 10 mM. Concentrations outside this range may lead to incomplete exchange or peptide modification.[6][7] |
| Low peptide yield after TFA removal procedures. | Peptide loss can occur during handling, transfers, or as a result of precipitation.[5] | 1. Ensure Complete Dissolution : Make sure all peptide material is fully dissolved and transferred at each step.2. Recover Precipitate : If precipitation occurs, attempt to recover the precipitated material for subsequent steps.3. Optimize Method : For very hydrophobic or sensitive peptides, ion-exchange chromatography may result in a higher yield than repeated lyophilization cycles.[5] |
| Poor reproducibility in enzyme kinetic or receptor binding assays. | Alteration of assay pH by the acidic TFA counter-ion.[8][14] | 1. Measure Final pH : Check the pH of your final assay solution after adding the peptide. Adjust if necessary.2. Increase Buffer Capacity : Use a buffer with a higher buffering capacity to resist pH changes.3. Perform Counter-Ion Exchange : Exchanging TFA for a weaker acid counter-ion like acetate is highly effective at mitigating pH-related issues.[8] |
Quantitative Data Summary
Table 1: Reported Biological Effects of Residual TFA
| Effect | Cell Type / System | Effective TFA Concentration | Reference |
| Inhibition of Cell Proliferation | Osteoblasts & Chondrocytes | As low as 10 nM | [8][10][13] |
| Stimulation of Cell Growth | Murine Glioma Cells | 0.5 - 7.0 mM | [10][13] |
| Allosteric Modulation | Glycine Receptor (GlyR) | Not specified, but observed | [8][13] |
| Cytotoxicity | General Cell-Based Assays | Dose-dependent, starting at nM levels | [7] |
Table 2: Efficacy of Common TFA Removal Methods
| Method | Reported TFA Reduction Efficiency | Key Considerations | Reference |
| HCl Salt Exchange | Can reduce TFA to <1% | Gold-standard method; requires multiple lyophilization steps. | [5][7] |
| Ion-Exchange Chromatography | Highly effective; can achieve very low levels | Useful for peptides sensitive to acidic conditions or when a specific counter-ion is needed. | [5] |
| Repeated Lyophilization | Less effective for ionically bound TFA; primarily removes residual, unbound TFA. | Not sufficient on its own for complete removal. | [5] |
| Precipitation | Effective for removing bulk TFA | Quick method, but may lead to peptide loss if not optimized. | [5] |
Experimental Protocols
Protocol 1: TFA Removal via HCl Salt Exchange
This is a widely used method to replace TFA counter-ions with the more biologically compatible chloride ion.[6][15]
-
Dissolution : Dissolve the peptide-TFA salt in distilled water at a concentration of 1 mg/mL. For peptides with solubility issues, a buffer like 50mM phosphate with 100mM NaCl can be used instead.[6]
-
Acidification : Add a stock solution of 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.[6][9]
-
Incubation : Allow the solution to stand at room temperature for at least one minute to facilitate the ion exchange.[6][15]
-
Freezing : Flash-freeze the solution, preferably in liquid nitrogen, or using a -80°C freezer.[6][15]
-
Lyophilization : Lyophilize the frozen solution overnight until all liquid is removed and a dry powder is obtained.[6][15]
-
Repeat Cycles : To ensure complete exchange, repeat the process by re-dissolving the lyophilized powder in the same HCl solution (Steps 1-5) at least two more times.[6][9]
-
Final Reconstitution : After the final lyophilization, re-dissolve the peptide hydrochloride salt in your desired assay buffer.[6]
Protocol 2: TFA Removal via Ion-Exchange Chromatography (Acetate Exchange)
This method uses an anion exchange resin to swap TFA for acetate.[5][15]
-
Resin Preparation : Prepare a small column with a strong anion exchange resin. The column should have a 10- to 50-fold excess of anion binding sites relative to the amount of peptide.[15][16]
-
Column Equilibration : Elute the column with a 1M solution of sodium acetate to charge the resin with acetate ions.[15][16]
-
Washing : Wash the column thoroughly with distilled water to remove any excess sodium acetate.[15][16]
-
Sample Loading : Dissolve the peptide-TFA salt in distilled water and apply the solution to the prepared column.[5][15]
-
Elution & Collection : Elute the column with distilled water. The peptide, now in its acetate salt form, will elute through, while the trifluoroacetate ions remain bound to the resin. Collect the fractions containing the peptide.[5][15]
-
Lyophilization : Combine the peptide-containing fractions and lyophilize to obtain the final, dry peptide acetate salt.[5][15]
Visualizations
Caption: Workflow for handling synthetic Ac9-25 and mitigating TFA interference.
Caption: A logical decision tree for troubleshooting common Ac9-25 peptide experiments.
Caption: Simplified signaling cascade initiated by the Ac9-25 peptide via FPR1.
References
- 1. researchgate.net [researchgate.net]
- 2. rndsystems.com [rndsystems.com]
- 3. Ac9-25 peptide [novoprolabs.com]
- 4. Anti-Inflammatory and Pro-Resolving Actions of the N-Terminal Peptides Ac2-26, Ac2-12, and Ac9-25 of Annexin A1 on Conjunctival Goblet Cell Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. lifetein.com [lifetein.com]
- 7. lifetein.com [lifetein.com]
- 8. benchchem.com [benchchem.com]
- 9. lifetein.com [lifetein.com]
- 10. benchchem.com [benchchem.com]
- 11. The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 12. General lack of structural characterization of chemically synthesized long peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. genscript.com [genscript.com]
- 14. genscript.com [genscript.com]
- 15. peptide.com [peptide.com]
- 16. scribd.com [scribd.com]
Navigating Ac9-25 TFA: A Technical Guide for Researchers
Welcome to the technical support center for Ac9-25 Trifluoroacetate (TFA), a synthetic peptide derived from the N-terminus of Annexin A1. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to facilitate the successful application of Ac9-25 TFA across various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: Ac9-25 is a 17-amino acid peptide fragment of Annexin A1. It functions as an agonist for Formyl Peptide Receptors (FPRs), a class of G protein-coupled receptors involved in inflammatory responses.[1] By binding to FPRs, Ac9-25 can trigger various cellular responses, including the activation of NADPH oxidase in neutrophils and modulation of intracellular calcium levels.[1][2]
Q2: Which cell lines are responsive to this compound?
A2: this compound has been shown to elicit responses in cell lines expressing Formyl Peptide Receptors (FPRs). This includes, but is not limited to:
-
Neutrophils and neutrophil-like cell lines (e.g., HL-60): Ac9-25 can activate NADPH oxidase and induce calcium mobilization in these cells.[1][2]
-
Conjunctival goblet cells: In these cells, Ac9-25 has been demonstrated to increase intracellular calcium concentration.[3][4]
-
Other cell lines endogenously expressing or transfected with FPR1, FPR2/ALX, or FPR3. The responsiveness of a specific cell line will depend on its FPR expression profile.
Q3: What is the optimal concentration of this compound to use?
A3: The optimal concentration of this compound is highly dependent on the cell line and the specific biological endpoint being measured. Based on published studies, a general starting range is between 10⁻⁹ M and 10⁻⁶ M. For instance, in rat conjunctival goblet cells, a concentration of 10⁻⁹ M was sufficient to increase intracellular calcium.[3] However, for inducing calcium mobilization in FPR-transfected HL-60 cells, a higher concentration of 100 µM has been used.[2] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experiment.
Q4: How should I prepare and store this compound?
A4: this compound is typically supplied as a lyophilized powder. For stock solutions, it is recommended to reconstitute the peptide in a small amount of sterile, nuclease-free water or a buffer such as PBS. To minimize repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes and store them at -20°C or -80°C. For working solutions, dilute the stock solution in your cell culture medium or desired assay buffer immediately before use.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No observable cellular response after this compound treatment. | 1. Low or absent FPR expression in the cell line. 2. Suboptimal peptide concentration. 3. Degradation of the this compound peptide. 4. Incorrect assay conditions. | 1. Verify FPR expression: Confirm the presence of FPR1, FPR2/ALX, or FPR3 in your cell line using techniques like RT-qPCR, Western blot, or flow cytometry.[3] If expression is low, consider using a cell line with higher endogenous expression or a transfected cell line.[2]2. Perform a dose-response experiment: Test a wide range of this compound concentrations (e.g., 10⁻¹² M to 10⁻⁵ M) to identify the optimal working concentration for your specific cell type and assay.3. Use freshly prepared solutions: Prepare working solutions from a fresh aliquot of the stock solution for each experiment. Ensure proper storage of the stock solution at -20°C or -80°C.4. Optimize assay parameters: Review and optimize incubation times, temperature, and buffer components for your specific assay. |
| High background signal or non-specific effects. | 1. Peptide concentration is too high. 2. Contamination of reagents or cell culture. | 1. Lower the concentration of this compound: Perform a toxicity assay (e.g., MTT or LDH assay) to ensure the concentrations used are not cytotoxic. Use the lowest effective concentration determined from your dose-response curve.2. Ensure sterility: Use sterile techniques and test for mycoplasma contamination in your cell cultures. Use fresh, sterile reagents and buffers. |
| Inconsistent results between experiments. | 1. Variability in cell passage number. 2. Inconsistent preparation of this compound solutions. 3. Fluctuations in cell culture conditions. | 1. Use a consistent cell passage number: Receptor expression and cellular responsiveness can change with prolonged passaging. Use cells within a defined passage number range for all experiments.2. Standardize solution preparation: Prepare a large batch of stock solution, aliquot, and store appropriately. Use a consistent dilution scheme for preparing working solutions.3. Maintain consistent culture conditions: Ensure consistent cell density, media composition, and incubator conditions (temperature, CO₂, humidity) for all experiments. |
Experimental Protocols
Protocol 1: Determination of Intracellular Calcium Mobilization
This protocol is a general guideline for measuring this compound-induced calcium flux using a fluorescent calcium indicator like Fura-2.
Materials:
-
Cell line of interest (e.g., HL-60, conjunctival goblet cells)
-
This compound
-
Fura-2 AM (or other suitable calcium indicator)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium
-
Cell culture medium
-
Fluorometer or fluorescence microscope capable of ratiometric imaging
Procedure:
-
Cell Preparation:
-
Plate cells in a suitable format (e.g., 96-well black-walled, clear-bottom plate) and allow them to adhere overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing Fura-2 AM (typically 2-5 µM) and a similar concentration of Pluronic F-127 in HBSS.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the Fura-2 AM loading buffer to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
-
Washing:
-
Remove the loading buffer and wash the cells 2-3 times with HBSS to remove any extracellular dye.
-
-
This compound Stimulation and Measurement:
-
Place the plate in the fluorometer or on the microscope stage.
-
Establish a baseline fluorescence reading for approximately 1-2 minutes.
-
Add the desired concentration of this compound to the wells.
-
Immediately begin recording the fluorescence intensity at the appropriate excitation (e.g., 340 nm and 380 nm for Fura-2) and emission (e.g., 510 nm for Fura-2) wavelengths for several minutes to capture the peak response and subsequent return to baseline.
-
-
Data Analysis:
-
Calculate the ratio of fluorescence intensities (e.g., F340/F380 for Fura-2).
-
The change in this ratio over time reflects the change in intracellular calcium concentration.
-
Protocol 2: NADPH Oxidase Activity Assay (Chemiluminescence)
This protocol provides a general method for measuring superoxide production via NADPH oxidase activation using a chemiluminescent probe like lucigenin.
Materials:
-
Cell line of interest (e.g., neutrophils, HL-60)
-
This compound
-
Lucigenin
-
HBSS with calcium and magnesium
-
Luminometer
Procedure:
-
Cell Preparation:
-
Harvest cells and resuspend them in HBSS at a concentration of 1-5 x 10⁶ cells/mL.
-
-
Assay Setup:
-
In a white 96-well plate, add the cell suspension to each well.
-
Add lucigenin to a final concentration of 5-100 µM.
-
Allow the cells to equilibrate with the probe for 5-10 minutes at 37°C.
-
-
This compound Stimulation and Measurement:
-
Place the plate in the luminometer.
-
Establish a baseline chemiluminescence reading for 2-5 minutes.
-
Inject the desired concentration of this compound into the wells.
-
Immediately begin recording the chemiluminescence signal over time (e.g., for 30-60 minutes).
-
-
Data Analysis:
-
The increase in chemiluminescence is proportional to the amount of superoxide produced.
-
Calculate the area under the curve or the peak response to quantify NADPH oxidase activity.
-
Signaling Pathways and Workflows
Caption: this compound signaling cascade via FPR activation.
Caption: Workflow for measuring intracellular calcium mobilization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Anti-Inflammatory and Pro-Resolving Actions of the N-Terminal Peptides Ac2-26, Ac2-12, and Ac9-25 of Annexin A1 on Conjunctival Goblet Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory and Pro-Resolving Actions of the N-Terminal Peptides Ac2-26, Ac2-12, and Ac9-25 of Annexin A1 on Conjunctival Goblet Cell Function - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Ac9-25 TFA Bioactivity In Vitro: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro bioactivity of Ac9-25 TFA against other formyl peptide receptor (FPR) agonists. The information presented is supported by experimental data to facilitate informed decisions in research and development.
This compound is a synthetic peptide derived from the N-terminal region of Annexin A1, a protein with known anti-inflammatory properties. This compound acts as an agonist for formyl peptide receptors (FPRs), a class of G protein-coupled receptors involved in chemotaxis and immune cell activation.[1] This guide compares the bioactivity of this compound with two other known FPR agonists: Ac2-26, a longer N-terminal fragment of Annexin A1, and WKYMVm, a synthetic hexapeptide.
Comparative Bioactivity of FPR Agonists
The following table summarizes the key in vitro bioactivities of this compound and its comparators. The data is compiled from various studies on neutrophil and neutrophil-like cell lines (e.g., HL-60).
| Parameter | This compound | Ac2-26 | WKYMVm |
| Primary Target | Formyl Peptide Receptors (FPRs)[1] | Formyl Peptide Receptors (FPRs) | Formyl Peptide Receptors (FPRs)[2] |
| Calcium Mobilization | Induces calcium mobilization in FPR-transfected HL-60 cells.[2] | Elicits calcium flux in neutrophils. | Potent inducer of calcium mobilization. EC50 values of 75 pM for FPR2 and 3 nM for FPR3 have been reported.[2] |
| NADPH Oxidase Activation | Activates neutrophil NADPH oxidase.[1] | Can modulate NADPH oxidase activity. | Induces superoxide production in monocytes and neutrophils.[2] |
| Downstream Signaling | Activates FPR-mediated signaling. | Activates ERK signaling pathways in neutrophils. | Activates PI3K/Akt and MAPK (ERK) signaling pathways.[3][4] |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to allow for replication and validation of the described bioactivities.
Calcium Mobilization Assay
This protocol is designed to measure intracellular calcium concentration changes in response to FPR agonist stimulation using a fluorescent calcium indicator.
Materials:
-
Neutrophils or FPR-expressing HL-60 cells
-
This compound, Ac2-26, WKYMVm
-
Fluo-4 AM calcium indicator
-
Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium
-
Fetal Bovine Serum (FBS)
-
Pluronic F-127
-
96-well black, clear-bottom plates
-
Fluorometric microplate reader with kinetic reading capabilities
Procedure:
-
Cell Preparation: Isolate primary human neutrophils or culture FPR-transfected HL-60 cells.
-
Dye Loading: Resuspend cells at 1 x 10^6 cells/mL in HBSS containing 2 µM Fluo-4 AM and 0.02% Pluronic F-127. Incubate for 30 minutes at 37°C in the dark.
-
Washing: Centrifuge the cells at 400 x g for 5 minutes and resuspend in fresh HBSS. Repeat the wash step twice.
-
Plating: Plate 100 µL of the cell suspension (1 x 10^5 cells/well) into a 96-well plate.
-
Baseline Reading: Measure the baseline fluorescence for 1-2 minutes using a microplate reader (Excitation: 485 nm, Emission: 520 nm).
-
Compound Addition: Add 100 µL of the test compounds (this compound, Ac2-26, WKYMVm) at various concentrations.
-
Kinetic Measurement: Immediately begin kinetic reading of fluorescence for 5-10 minutes.
-
Data Analysis: The change in fluorescence intensity over time reflects the intracellular calcium flux. Calculate the peak fluorescence response for each concentration and determine EC50 values.
NADPH Oxidase Activity Assay (Luminol-based)
This protocol measures the production of reactive oxygen species (ROS) by activated NADPH oxidase using the chemiluminescent probe luminol.
Materials:
-
Neutrophils
-
This compound, Ac2-26, WKYMVm
-
Luminol
-
Horseradish Peroxidase (HRP)
-
HBSS with calcium and magnesium
-
96-well white, opaque plates
-
Chemiluminescent microplate reader with kinetic reading capabilities
Procedure:
-
Cell Preparation: Isolate primary human neutrophils and resuspend in HBSS at a concentration of 1 x 10^6 cells/mL.
-
Plating: Add 50 µL of the cell suspension to each well of a 96-well white plate.
-
Reagent Preparation: Prepare a working solution containing luminol (100 µM) and HRP (20 U/mL) in HBSS.
-
Assay Initiation: Add 50 µL of the test compounds (this compound, Ac2-26, WKYMVm) at various concentrations to the wells.
-
Chemiluminescence Detection: Immediately add 100 µL of the luminol/HRP working solution to each well and begin kinetic measurement of luminescence for 30-60 minutes.
-
Data Analysis: The rate of increase in chemiluminescence is proportional to the NADPH oxidase activity. Determine the peak or total luminescence for each concentration and calculate EC50 values.
Visualizing Experimental Workflow and Signaling Pathways
To further clarify the experimental process and the underlying biological mechanisms, the following diagrams have been generated using Graphviz.
Workflow for Calcium Mobilization Assay.
FPR Signaling Pathway Activated by this compound.
References
- 1. Annexin A1 N-Terminal Derived Peptide Ac2-26 Exerts Chemokinetic Effects on Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Annexin 1 and its bioactive peptide inhibit neutrophil-endothelium interactions under flow: indication of distinct receptor involvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Efficacy Analysis of Ac9-25 TFA and Other Annexin A1 N-Terminal Peptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological efficacy of Ac9-25 trifluoroacetate (TFA) with other N-terminal peptides derived from Annexin A1, namely Ac2-26 and Ac2-12. The information presented herein is supported by experimental data to assist researchers in selecting the appropriate compound for their studies.
Introduction to Annexin A1 and its N-Terminal Peptides
Annexin A1 (AnxA1) is a 37-kDa protein that plays a crucial role in the resolution of inflammation.[1] Its anti-inflammatory functions are largely mediated by its N-terminal domain, from which several bioactive peptides are derived.[2] These peptides, including Ac9-25, Ac2-26, and Ac2-12, are known to interact with formyl peptide receptors (FPRs), a family of G protein-coupled receptors expressed on leukocytes and other cell types.[3] The activation of FPRs by these peptides can trigger a range of cellular responses, from pro-inflammatory actions to the promotion of inflammation resolution.[4][5] The trifluoroacetate (TFA) salt form of these peptides is a common result of the purification process using high-performance liquid chromatography (HPLC).
Efficacy Comparison: Ac9-25 vs. Ac2-26 and Ac2-12
The biological activities of these peptides can vary significantly based on the specific cellular context and the receptors they engage. Below is a summary of their comparative efficacy in key cellular assays.
Data Presentation
Table 1: Comparative Efficacy in Intracellular Calcium Mobilization in Rat Conjunctival Goblet Cells
| Compound | Concentration | Peak Intracellular Ca2+ Increase (nmol/L) | Inhibition of Histamine-Stimulated Ca2+ Increase |
| Ac9-25 | 10⁻⁹ mol/L | 80.7 ± 25.9 | No Inhibition |
| Ac2-26 | 10⁻¹² mol/L | 94.5 ± 24.8 | Significant Inhibition |
| Ac2-12 | 10⁻⁹ mol/L | 181.7 ± 39.8 | No Inhibition at 10⁻⁹ mol/L, but inhibition at higher concentrations |
Data sourced from a study on rat conjunctival goblet cells.[6]
Table 2: Receptor Binding Affinity and Activation
| Compound | Receptor(s) | pEC50 / Affinity Comments |
| Ac9-25 | FPR1, FPR2/ALX | pEC50 = 4.70 for FPR1 and FPR2/ALX.[7] Activates neutrophil NADPH oxidase through FPR1.[6][8] |
| Ac2-26 | FPR1, FPR2/ALX | pEC50 = 6.05–5.77 for FPR1 and FPR2/ALX.[7] Binds to both FPR1 and FPR2/ALX with similar affinities.[9][10] |
| Ac2-12 | FPR1, FPR2/ALX | Binds to both FPR1 and FPR2 with similar affinities.[3] |
Table 3: Overview of Key Biological Activities
| Biological Activity | Ac9-25 | Ac2-26 | Ac2-12 |
| Neutrophil NADPH Oxidase Activation | Activates through FPR1.[6] | Can inhibit TNFα-induced NADPH oxidase activity.[11][12] | Less characterized for this activity. |
| Leukocyte Extravasation/Migration | Inhibits leukocyte extravasation.[6] | Potent inhibitor of leukocyte extravasation and chemotaxis.[6][13] | Known to inhibit neutrophil extravasation.[6] |
| Anti-inflammatory Effects | Dual pro- and anti-inflammatory roles.[4][5] | Potent anti-inflammatory and pro-resolving effects.[14][15] | Possesses anti-inflammatory properties.[6] |
Experimental Protocols
Measurement of Intracellular Calcium Mobilization
This protocol describes the measurement of changes in intracellular calcium concentration ([Ca²⁺]i) using the fluorescent indicator Fura-2 AM.
1. Cell Preparation and Dye Loading:
-
Culture cells to 80-90% confluency in a 96-well plate.
-
Wash the cells with a HEPES-buffered saline solution.
-
Incubate the cells with Fura-2 AM loading solution in the dark at room temperature for 1 hour.
-
Wash the cells twice with the buffer to remove extracellular dye.
-
Add fresh buffer and allow 20-30 minutes for de-esterification of the dye within the cells.
2. Fluorescence Measurement:
-
Place the 96-well plate in a fluorescence plate reader.
-
Excite the cells alternately at 340 nm and 380 nm, and measure the emission at 510 nm.
-
Record a baseline fluorescence ratio (340/380) before adding the stimulus.
-
Add the test compound (Ac9-25, Ac2-26, or Ac2-12) at the desired concentration.
-
Continuously record the fluorescence ratio to measure the change in [Ca²⁺]i over time.
3. Data Analysis:
-
The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.
-
The peak increase in the 340/380 ratio following stimulation corresponds to the maximum change in [Ca²⁺]i.
Neutrophil NADPH Oxidase Activity Assay
This protocol outlines a method to measure the production of superoxide anions by NADPH oxidase in neutrophils.
1. Neutrophil Isolation:
-
Isolate neutrophils from fresh whole blood using density gradient centrifugation.
-
Resuspend the isolated neutrophils in a suitable buffer.
2. Assay Procedure:
-
Pre-incubate the neutrophils in a reaction buffer.
-
Add the test compound (Ac9-25, Ac2-26, or Ac2-12) at various concentrations.
-
Initiate the reaction by adding a stimulus such as phorbol 12-myristate 13-acetate (PMA) or fMLP.
-
Measure superoxide production using a cytochrome c reduction assay or a chemiluminescence-based method (e.g., with lucigenin).
-
Monitor the change in absorbance or light emission over time using a spectrophotometer or luminometer.
3. Data Analysis:
-
The rate of change in absorbance or the total chemiluminescence is proportional to the NADPH oxidase activity.
-
Calculate EC50 or IC50 values to determine the potency of the compounds.
Leukocyte Transendothelial Migration Assay
This in vitro assay models the process of leukocyte extravasation across an endothelial barrier.
1. Endothelial Cell Monolayer Preparation:
-
Culture human umbilical vein endothelial cells (HUVECs) on a porous membrane insert (e.g., Transwell®) until a confluent monolayer is formed.
-
The integrity of the monolayer can be verified by measuring transendothelial electrical resistance (TEER).
2. Migration Assay:
-
Isolate leukocytes (e.g., neutrophils) and label them with a fluorescent dye.
-
Add the labeled leukocytes to the upper chamber of the insert containing the endothelial monolayer.
-
Add the test compound (Ac9-25, Ac2-26, or Ac2-12) to the upper or lower chamber.
-
Add a chemoattractant (e.g., fMLP) to the lower chamber to induce migration.
-
Incubate for a sufficient time to allow for leukocyte transmigration.
3. Quantification of Migration:
-
Count the number of fluorescently labeled leukocytes that have migrated to the lower chamber using a fluorescence plate reader or by flow cytometry.
-
The percentage of inhibition of migration can be calculated by comparing the number of migrated cells in the presence and absence of the test compound.
Signaling Pathways and Experimental Workflows
The differential effects of Ac9-25, Ac2-26, and Ac2-12 can be attributed to their distinct interactions with FPRs and the subsequent activation of downstream signaling pathways.
Caption: Generalized signaling pathway for Annexin A1 N-terminal peptides.
Caption: Experimental workflow for the leukocyte transendothelial migration assay.
Conclusion
Ac9-25, Ac2-26, and Ac2-12, all derived from the N-terminus of Annexin A1, exhibit distinct efficacy profiles. Ac2-26 appears to be a more potent anti-inflammatory and pro-resolving agent, particularly in its ability to inhibit histamine-stimulated calcium responses and leukocyte migration.[6][13] Ac9-25 demonstrates a more complex, dual role, capable of activating pro-inflammatory pathways like NADPH oxidase while also inhibiting leukocyte extravasation.[6] Ac2-12 shares some of the anti-inflammatory properties of Ac2-26 but may act through different signaling mechanisms.[6] The choice of peptide for research or therapeutic development will therefore depend on the specific biological process being targeted. This guide provides a foundational comparison to aid in this selection process. Further research is warranted to fully elucidate the quantitative differences in their effects on various cellular functions.
References
- 1. Annexin A1 and the Resolution of Inflammation: Modulation of Neutrophil Recruitment, Apoptosis, and Clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FPR1 | Formylpeptide receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Formyl peptide receptor 2, as an important target for ligands triggering the inflammatory response regulation: a link to brain pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory and Pro-Resolving Actions of the N-Terminal Peptides Ac2-26, Ac2-12, and Ac9-25 of Annexin A1 on Conjunctival Goblet Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. International Union of Basic and Clinical Pharmacology. LXXIII. Nomenclature for the Formyl Peptide Receptor (FPR) Family - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. ashpublications.org [ashpublications.org]
- 10. Annexin A1 N-terminal derived Peptide ac2-26 exerts chemokinetic effects on human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Annexin peptide Ac2-26 suppresses TNFα-induced inflammatory responses via inhibition of Rac1-dependent NADPH oxidase in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Annexin Peptide Ac2-26 Suppresses TNFα-Induced Inflammatory Responses via Inhibition of Rac1-Dependent NADPH Oxidase in Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Annexin A1 N-Terminal Derived Peptide Ac2-26 Exerts Chemokinetic Effects on Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Cardioprotective Actions of the Annexin-A1 N-Terminal Peptide, Ac2-26, Against Myocardial Infarction [frontiersin.org]
- 15. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of Ac9-25 TFA and its Analogs in Cellular Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the synthetic peptide Ac9-25 TFA and its analogs, Ac2-26 and Ac2-12. These peptides, derived from the N-terminal region of Annexin A1, are potent modulators of inflammatory responses and cellular signaling pathways. This document summarizes their performance based on experimental data, offers detailed experimental protocols for key assays, and visualizes the underlying signaling mechanisms.
Executive Summary
Ac9-25, a peptide fragment of Annexin A1, and its longer analogs, Ac2-26 and Ac2-12, are recognized for their roles in modulating the activity of formyl peptide receptors (FPRs), which are crucial in inflammatory processes.[1] While all three peptides can elicit cellular responses, their efficacy and signaling mechanisms exhibit notable differences. Experimental evidence, primarily from studies on conjunctival goblet cells and neutrophils, indicates that Ac2-26 and Ac2-12 often display broader and more potent anti-inflammatory and pro-resolving functions compared to Ac9-25.[2][3][4] Specifically, Ac2-26 and Ac2-12 have been shown to inhibit histamine-stimulated calcium influx, a key event in allergic and inflammatory responses, whereas Ac9-25 does not share this particular activity.[2][3][4]
Comparative Performance Data
The following tables summarize the available quantitative data comparing the biological activities of Ac9-25, Ac2-26, and Ac2-12.
Table 1: Effect on Intracellular Calcium Concentration ([Ca2+]i) in Rat Conjunctival Goblet Cells [2]
| Compound | Concentration | Peak Increase in [Ca2+]i (nmol/L) |
| Ac9-25 | 10-9 mol/L | 80.7 ± 25.9 |
| Ac2-12 | 10-9 mol/L | 181.7 ± 39.8 |
| Ac2-26 | 10-9 mol/L | 94.5 ± 24.8 |
| Annexin A1 (AnxA1) | 10-9 mol/L | 190.4 ± 51.9 |
Table 2: Inhibition of Histamine-Stimulated Increase in [Ca2+]i in Rat Conjunctival Goblet Cells [2]
| Compound | Concentration | Inhibition of Histamine Response |
| Ac9-25 | Not specified | No |
| Ac2-12 | 10-9 mol/L | Yes |
| Ac2-26 | 10-12 mol/L | Yes |
| Annexin A1 (AnxA1) | 10-12 mol/L | Yes |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Measurement of Intracellular Calcium Concentration ([Ca2+]i)
This protocol is adapted from studies measuring [Ca2+]i changes in response to peptide stimulation.
Materials:
-
Fura-2 AM (cell-permeant calcium indicator)
-
Pluronic F-127
-
HEPES-buffered Hank's Balanced Salt Solution (HBSS)
-
Cultured cells (e.g., conjunctival goblet cells, neutrophils)
-
Fluorescence microscope or plate reader with dual-wavelength excitation capabilities (340 nm and 380 nm)
Procedure:
-
Cell Preparation: Culture cells to the desired confluence on coverslips or in multi-well plates appropriate for the imaging system.
-
Dye Loading:
-
Prepare a loading buffer containing Fura-2 AM (typically 1-5 µM) and a small amount of Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Remove the culture medium from the cells and wash with HBSS.
-
Incubate the cells with the Fura-2 AM loading buffer for 30-60 minutes at 37°C in the dark.
-
-
Washing: After incubation, wash the cells twice with HBSS to remove extracellular dye.
-
De-esterification: Incubate the cells in HBSS for an additional 30 minutes at room temperature to allow for the complete de-esterification of Fura-2 AM by intracellular esterases.
-
Imaging:
-
Mount the coverslip or plate onto the fluorescence imaging system.
-
Excite the Fura-2 loaded cells alternately at 340 nm and 380 nm, and measure the emission fluorescence at 510 nm.
-
Establish a baseline fluorescence ratio (340/380) before adding the stimulus.
-
Add Ac9-25, Ac2-26, or Ac2-12 at the desired concentration and record the change in the 340/380 fluorescence ratio over time.
-
-
Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration. The change in this ratio from baseline indicates the cellular response to the peptide.
Neutrophil NADPH Oxidase Activity Assay
This assay measures the production of superoxide anions, a key function of activated neutrophils.
Materials:
-
Isolated human neutrophils
-
Cytochrome c or Luminol/Lucigenin
-
Phorbol 12-myristate 13-acetate (PMA) or fMLP (as positive controls)
-
Ac9-25, Ac2-26, or Ac2-12
-
Spectrophotometer or luminometer
Procedure:
-
Neutrophil Isolation: Isolate neutrophils from fresh human blood using standard density gradient centrifugation methods.
-
Assay Setup:
-
Resuspend the isolated neutrophils in a suitable buffer (e.g., HBSS with Ca2+ and Mg2+).
-
In a multi-well plate, add the neutrophil suspension.
-
-
Stimulation:
-
Add the test peptides (Ac9-25, Ac2-26, or Ac2-12) at various concentrations to the wells.
-
For superoxide detection, add cytochrome c. The reduction of cytochrome c by superoxide leads to an increase in absorbance at 550 nm. Alternatively, for chemiluminescence-based detection, add luminol or lucigenin.
-
Initiate the reaction by adding a stimulating agent like PMA or fMLP.
-
-
Measurement:
-
Immediately begin measuring the change in absorbance at 550 nm (for cytochrome c assay) or the chemiluminescence signal over time.
-
-
Data Analysis: The rate of change in absorbance or the intensity of the chemiluminescence signal is proportional to the rate of superoxide production and thus the NADPH oxidase activity.
Western Blot for MAPK/ERK Activation
This protocol is used to detect the phosphorylation of ERK1/2, a downstream indicator of FPR activation.
Materials:
-
Cultured cells
-
Ac9-25, Ac2-26, or Ac2-12
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Treat cultured cells with Ac9-25, Ac2-26, or Ac2-12 for various time points.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing:
-
The membrane can be stripped and re-probed with an antibody against total ERK1/2 to normalize for protein loading.
-
-
Data Analysis: Quantify the band intensities using densitometry software. The ratio of phospho-ERK to total ERK indicates the level of ERK activation.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a typical experimental workflow.
Caption: Signaling pathway of Ac9-25 and its analogs via FPR activation.
Caption: A typical experimental workflow for comparing the bioactivity of peptides.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Anti-Inflammatory and Pro-Resolving Actions of the N-Terminal Peptides Ac2-26, Ac2-12, and Ac9-25 of Annexin A1 on Conjunctival Goblet Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-Inflammatory and Pro-Resolving Actions of the N-Terminal Peptides Ac2-26, Ac2-12, and Ac9-25 of Annexin A1 on Conjunctival Goblet Cell Function - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Ac9-25 TFA: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the experimental results of Ac9-25 TFA against relevant alternatives, supported by experimental data and detailed protocols. This compound is a peptide fragment derived from the N-terminus of Annexin A1, a protein known for its anti-inflammatory properties.
This compound functions as an agonist for the Formyl Peptide Receptor 1 (FPR1), a key receptor involved in the inflammatory response. Its activation of FPR1 triggers downstream signaling pathways, leading to cellular responses such as neutrophil activation and calcium mobilization. This guide will delve into the experimental data validating these effects and compare its performance with its parent protein, Annexin A1, another bioactive peptide fragment, Ac2-26, and the well-established FPR1 agonist, f-Met-Leu-Phe (fMLP).
Comparative Analysis of In Vitro Efficacy
The following tables summarize the quantitative data from key in vitro experiments, offering a side-by-side comparison of this compound and its alternatives.
| Compound | Assay | Target Cell/System | Key Parameter | Result | Citation |
| Ac9-25 | Intracellular Calcium Mobilization | Cultured Rat Conjunctival Goblet Cells | Peak Intracellular Calcium Increase | 200.8 ± 83.5 nmol/L | [1] |
| Ac2-26 | Intracellular Calcium Mobilization | Cultured Rat Conjunctival Goblet Cells | Peak Intracellular Calcium Increase | 94.5 ± 24.8 nmol/L | [1] |
| Annexin A1 (Full-Length) | Intracellular Calcium Mobilization | HEK293 cells expressing FPR2/ALX | EC50 | ~6 nM | |
| f-Met-Leu-Phe (fMLP) | Superoxide Generation | LPS-primed Equine Neutrophils | EC50 | 10.2 ± 3.9 nM |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.
This compound Signaling Pathway
This diagram illustrates the signaling cascade initiated by this compound binding to the FPR1 receptor, leading to neutrophil activation.
Experimental Workflow: Neutrophil Activation Assay
This flowchart outlines the key steps involved in a typical in vitro neutrophil activation assay to measure superoxide production.
Experimental Protocols
Neutrophil Isolation and Superoxide Production Assay
This protocol is a composite based on standard methods for assessing neutrophil activation.
Objective: To measure the production of superoxide anion by neutrophils in response to this compound and its alternatives.
Materials:
-
Freshly drawn whole blood with anticoagulant (e.g., heparin)
-
Ficoll-Paque PLUS
-
Dextran T-500
-
Hanks' Balanced Salt Solution (HBSS)
-
Lysis buffer (e.g., ammonium chloride)
-
Cytochrome c or Luminol
-
Priming agent (e.g., Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α))
-
This compound, Ac2-26, Annexin A1, fMLP
-
Spectrophotometer or luminometer
Procedure:
-
Neutrophil Isolation:
-
Layer the whole blood over Ficoll-Paque PLUS and centrifuge to separate mononuclear cells.
-
Collect the granulocyte/erythrocyte pellet and resuspend in HBSS.
-
Add Dextran T-500 to sediment erythrocytes.
-
Collect the neutrophil-rich supernatant and lyse remaining red blood cells with lysis buffer.
-
Wash the neutrophil pellet with HBSS and resuspend to the desired concentration.
-
-
Priming (Optional but Recommended):
-
Incubate the isolated neutrophils with a priming agent such as LPS (e.g., 1 µg/mL) or TNF-α (e.g., 10 ng/mL) for a specified time (e.g., 60-90 minutes) at 37°C to enhance the response to agonists.[2]
-
-
Superoxide Production Assay:
-
Pre-incubate the primed neutrophils with Cytochrome c (for spectrophotometric measurement) or Luminol (for chemiluminescence measurement).
-
Add varying concentrations of this compound or the comparator compounds (Ac2-26, Annexin A1, fMLP) to the neutrophil suspension.
-
Immediately measure the change in absorbance (for Cytochrome c reduction) or light emission (for Luminol chemiluminescence) over time.
-
-
Data Analysis:
-
Calculate the rate of superoxide production.
-
Plot the dose-response curves and determine the EC50 value for each compound.
-
Intracellular Calcium Mobilization Assay
This protocol outlines a common method for measuring changes in intracellular calcium levels.
Objective: To determine the ability of this compound and its alternatives to induce an increase in intracellular calcium concentration.
Materials:
-
Cultured cells expressing FPR1 (e.g., HEK293-FPR1 transfectants or neutrophil-like cell lines)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127
-
HBSS with and without calcium
-
This compound, Ac2-26, Annexin A1, fMLP
-
Fluorometric imaging plate reader or fluorescence microscope
Procedure:
-
Cell Preparation:
-
Seed the cells in a multi-well plate and allow them to adhere and grow to a suitable confluency.
-
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in calcium-free HBSS.
-
Incubate the cells with the loading buffer for a specified time (e.g., 30-60 minutes) at 37°C in the dark.
-
Wash the cells with HBSS to remove excess dye.
-
-
Calcium Measurement:
-
Place the plate in the fluorometric reader and establish a baseline fluorescence reading.
-
Add varying concentrations of this compound or the comparator compounds to the wells.
-
Immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence, which corresponds to the change in intracellular calcium concentration.
-
Plot the dose-response curves and determine the EC50 value for each compound.
-
In Vivo Model of Inflammation (Peritonitis)
This protocol describes a general in vivo model to assess the anti-inflammatory effects of the compounds.
Objective: To evaluate the ability of this compound and its alternatives to reduce neutrophil recruitment in a mouse model of peritonitis.
Materials:
-
Laboratory mice (e.g., C57BL/6)
-
Inflammatory stimulus (e.g., Zymosan, Thioglycollate, or fMLP)
-
This compound, Ac2-26, Annexin A1, fMLP
-
Phosphate-buffered saline (PBS)
-
Lavage buffer (e.g., PBS with EDTA)
-
Flow cytometer and relevant antibodies (e.g., anti-Ly6G)
Procedure:
-
Induction of Peritonitis:
-
Administer the inflammatory stimulus intraperitoneally (i.p.) to the mice.
-
-
Compound Administration:
-
Administer this compound or the comparator compounds via a suitable route (e.g., i.p. or intravenous) at a predetermined time relative to the inflammatory stimulus (either as a pre-treatment or post-treatment).
-
-
Peritoneal Lavage:
-
At a specific time point after the inflammatory challenge (e.g., 4-24 hours), euthanize the mice.
-
Collect the peritoneal exudate by washing the peritoneal cavity with lavage buffer.
-
-
Cell Analysis:
-
Determine the total number of cells in the peritoneal lavage fluid.
-
Use flow cytometry with specific cell surface markers (e.g., Ly6G for neutrophils) to quantify the number of recruited neutrophils.
-
-
Data Analysis:
-
Compare the number of neutrophils in the peritoneal lavage of treated groups to the vehicle control group to determine the percentage of inhibition of neutrophil recruitment.
-
Conclusion
The experimental data presented in this guide demonstrate that this compound is a bioactive peptide capable of activating FPR1 and eliciting downstream cellular responses, such as intracellular calcium mobilization and neutrophil activation. The comparative data with Annexin A1, Ac2-26, and fMLP provide a framework for evaluating its relative potency and potential as a modulator of inflammatory processes. The provided protocols offer a starting point for researchers to independently validate and expand upon these findings. Further studies are warranted to fully elucidate the therapeutic potential of this compound in various inflammatory conditions.
References
Unraveling the Differential Activities of Annexin A1-Derived Peptide Ac9-25 TFA: A Comparative Analysis with Knockout Model Confirmation
For researchers and professionals in drug development, understanding the nuanced activities of bioactive peptides is paramount. This guide provides a comparative analysis of the Annexin A1 (AnxA1)-derived peptide Ac9-25 trifluoroacetate (TFA), contrasting its performance with other N-terminal AnxA1 peptides and leveraging data from Annexin A1 knockout (AnxA1-KO) models to confirm its biological relevance.
This publication delves into the distinct functionalities of Ac9-25, presenting key experimental data in a comparative format. Detailed protocols for the cited experiments are provided to ensure reproducibility and facilitate further investigation.
Comparative Analysis of Ac9-25 and Alternative AnxA1 Peptides
Ac9-25 is a peptide fragment derived from the N-terminal domain of Annexin A1, a protein with well-established roles in regulating inflammation. To understand the specific contributions of Ac9-25, its activities are often compared with other AnxA1-derived peptides, such as Ac2-26 and Ac2-12.
Differential Effects on Intracellular Calcium Mobilization
A key function of these peptides is their ability to modulate intracellular calcium ([Ca2+]i) levels, a critical second messenger in many cellular processes. One study investigated the effects of Ac9-25, Ac2-12, and Ac2-26 on [Ca2+]i in cultured rat conjunctival goblet cells.
| Peptide (at 10⁻⁹ M) | Peak Intracellular Ca²⁺ Concentration (nM) | Inhibition of Histamine-Stimulated Ca²⁺ Increase |
| Ac9-25 | 80.7 ± 25.9 | No |
| Ac2-12 | 181.7 ± 39.8 | Yes |
| Ac2-26 | 94.5 ± 24.8 | Yes (at 10⁻¹² M) |
| Annexin A1 (full-length) | 190.4 ± 51.9 | Yes (at 10⁻¹² M) |
Data sourced from a study on cultured rat conjunctival goblet cells.[1]
Notably, while all three peptides induced an increase in basal intracellular calcium, only Ac2-12 and Ac2-26 were able to inhibit the subsequent calcium increase stimulated by histamine, a key mediator of allergic inflammation.[1][2][3][4] Ac9-25 did not exhibit this inhibitory effect, suggesting a divergence in its signaling pathway or receptor engagement compared to the other peptides.[1][2][3][4]
Confirmation with Annexin A1 Knockout Models
To validate the biological significance of AnxA1 and its derived peptides, researchers utilize AnxA1 knockout (KO) mouse models. These models, lacking the AnxA1 gene, provide a powerful tool to dissect the in vivo functions of this protein and its fragments.
Studies using AnxA1-KO mice have consistently demonstrated an exaggerated inflammatory response compared to wild-type counterparts.[5][6] For instance, in a zymosan-induced peritonitis model, AnxA1-KO mice showed increased leukocyte emigration into the peritoneal cavity.[7] This heightened inflammatory phenotype in the absence of AnxA1 underscores the protein's crucial role in dampening inflammation. Consequently, these models serve as an essential platform to test the efficacy of AnxA1-derived peptides like Ac9-25 in rescuing or modulating this inflammatory response. The differential effects observed with various peptides in vitro can be further investigated in these knockout models to confirm their specific in vivo roles.
Signaling Pathways and Molecular Interactions
The biological effects of Ac9-25 and other AnxA1 peptides are primarily mediated through their interaction with Formyl Peptide Receptors (FPRs), a family of G protein-coupled receptors. Ac9-25 is known to be an agonist for FPR1 and can activate neutrophil NADPH oxidase through this receptor.[8]
The signaling cascade initiated by Ac9-25 binding to FPR1 can lead to various cellular responses, including the production of reactive oxygen species (ROS) by NADPH oxidase.
Signaling pathway of Ac9-25 through FPR1 leading to NADPH oxidase activation.
Experimental Protocols
To ensure the transparency and reproducibility of the findings presented, detailed methodologies for key experiments are outlined below.
Measurement of Intracellular Calcium ([Ca2+]i) using Fura-2 AM
This protocol describes the measurement of intracellular calcium concentration using the ratiometric fluorescent indicator Fura-2 AM.
Materials:
-
Cultured cells (e.g., conjunctival goblet cells)
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence microscope or plate reader with dual-excitation capabilities (340 nm and 380 nm)
Procedure:
-
Cell Preparation: Plate cells on coverslips or in a multi-well plate and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading buffer containing Fura-2 AM (typically 1-5 µM) and Pluronic F-127 (0.02%) in HBSS.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Incubate the cells with the Fura-2 AM loading buffer for 30-60 minutes at 37°C in the dark.
-
-
Washing: After incubation, wash the cells twice with HBSS to remove extracellular dye.
-
Measurement:
-
Mount the coverslip on the microscope stage or place the plate in the reader.
-
Excite the cells alternately at 340 nm and 380 nm and measure the fluorescence emission at ~510 nm.
-
Record a baseline fluorescence ratio (F340/F380) for a few minutes.
-
Add the test compound (e.g., Ac9-25) and continue recording the fluorescence ratio to observe changes in [Ca2+]i.
-
-
Calibration (Optional): To convert the fluorescence ratio to absolute calcium concentrations, perform a calibration at the end of the experiment using ionomycin in the presence of high and low calcium concentrations.
Neutrophil NADPH Oxidase Activity Assay
This protocol measures the production of superoxide (O₂⁻) by activated neutrophils, a key indicator of NADPH oxidase activity.
Materials:
-
Isolated human or murine neutrophils
-
Cytochrome c or Lucigenin
-
Phorbol 12-myristate 13-acetate (PMA) or other stimuli (e.g., fMLP)
-
Spectrophotometer or luminometer
Procedure:
-
Neutrophil Isolation: Isolate neutrophils from fresh blood using density gradient centrifugation.
-
Assay Preparation:
-
Resuspend the isolated neutrophils in a suitable buffer (e.g., HBSS with Ca²⁺ and Mg²⁺).
-
Prepare a reaction mixture containing the neutrophils and a detection probe (e.g., cytochrome c or lucigenin).
-
-
Stimulation and Measurement:
-
Add the stimulus (e.g., Ac9-25 or PMA) to the reaction mixture to activate the neutrophils.
-
Immediately begin monitoring the change in absorbance (for cytochrome c reduction at 550 nm) or chemiluminescence (for lucigenin) over time.
-
-
Data Analysis: Calculate the rate of superoxide production based on the change in absorbance or light emission. The rate of cytochrome c reduction can be calculated using the extinction coefficient for reduced cytochrome c.
Workflow for Neutrophil NADPH Oxidase Activity Assay.
Conclusion
The Annexin A1-derived peptide Ac9-25 TFA exhibits distinct biological activities compared to other N-terminal fragments of its parent protein. While it can induce an increase in basal intracellular calcium, its inability to inhibit histamine-stimulated calcium responses in certain cell types sets it apart from peptides like Ac2-12 and Ac2-26. Its role as an FPR1 agonist leading to NADPH oxidase activation in neutrophils highlights a specific pro-inflammatory potential under certain contexts. The use of Annexin A1 knockout models is crucial for confirming the in vivo relevance of these findings and for further elucidating the complex and sometimes contrasting roles of different AnxA1-derived peptides in the regulation of inflammation. This comparative guide provides a foundation for researchers to explore the therapeutic potential of targeting specific pathways modulated by Ac9-25.
References
- 1. Anti-Inflammatory and Pro-Resolving Actions of the N-Terminal Peptides Ac2-26, Ac2-12, and Ac9-25 of Annexin A1 on Conjunctival Goblet Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Anti-Inflammatory and Pro-Resolving Actions of the N-Terminal Peptides Ac2-26, Ac2-12, and Ac9-25 of Annexin A1 on Conjunctival Goblet Cell Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Annexin Animal Models—From Fundamental Principles to Translational Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mednexus.org [mednexus.org]
- 7. Frontiers | Annexin-A1: Therapeutic Potential in Microvascular Disease [frontiersin.org]
- 8. medchemexpress.com [medchemexpress.com]
Independent Verification of Ac9-25 TFA Findings: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the peptide Ac9-25 trifluoroacetate (TFA) with other N-terminal fragments of Annexin A1, supported by experimental data. The information is intended to assist researchers in evaluating the suitability of Ac9-25 TFA for their specific applications.
Overview of Ac9-25
Ac9-25 is a peptide fragment derived from the N-terminal region of Annexin A1.[1] As a trifluoroacetate salt, this compound is often used in research settings. It functions as an agonist for the formyl peptide receptor (FPR), a G protein-coupled receptor that plays a role in inflammatory responses.[1][2][3] Activation of FPR by Ac9-25 leads to the activation of neutrophil NADPH oxidase.[1][2][3]
Comparative Analysis with Other Annexin A1 Peptides
Several N-terminal peptides of Annexin A1, including Ac2-26 and Ac2-12, also exhibit anti-inflammatory properties and provide a basis for comparison with Ac9-25.[4][5] A key area of differentiation is their effect on intracellular calcium signaling in response to inflammatory mediators like histamine.
Quantitative Data Summary: Effect on Histamine-Stimulated Calcium Increase
The following table summarizes the effects of Ac9-25 and other Annexin A1 peptides on the histamine-stimulated increase in intracellular calcium concentration ([Ca²⁺]i) in cultured rat conjunctival goblet cells.
| Compound | Concentration | Effect on Histamine-Stimulated [Ca²⁺]i Increase |
| Ac9-25 | 10⁻⁹ M | No significant inhibition |
| Ac2-26 | 10⁻¹² M | Inhibition |
| Ac2-12 | 10⁻⁹ M | Inhibition |
| Annexin A1 (full-length) | 10⁻¹² M | Inhibition |
Data sourced from studies on cultured rat conjunctival goblet cells.[4][6]
Experimental Protocols
Measurement of Intracellular Calcium Concentration ([Ca²⁺]i):
The determination of changes in intracellular calcium concentration was performed using a fluorescent Ca²⁺ indicator in cultured rat conjunctival goblet cells.[4][6] Goblet cells were incubated with the respective peptides (Ac9-25, Ac2-26, Ac2-12, or full-length Annexin A1) for 30 minutes before stimulation with histamine (10⁻⁵ M). The subsequent change in fluorescence, corresponding to the change in [Ca²⁺]i, was measured to determine the inhibitory effect of the peptides.[5]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathway of Ac9-25 and the experimental workflow for evaluating its effect on histamine-induced calcium signaling.
Caption: Ac9-25 signaling pathway in neutrophils.
References
- 1. Ac9-25 peptide [novoprolabs.com]
- 2. adooq.com [adooq.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Anti-Inflammatory and Pro-Resolving Actions of the N-Terminal Peptides Ac2-26, Ac2-12, and Ac9-25 of Annexin A1 on Conjunctival Goblet Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory and Pro-Resolving Actions of the N-Terminal Peptides Ac2-26, Ac2-12, and Ac9-25 of Annexin A1 on Conjunctival Goblet Cell Function - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Ac9-25 and Other Annexin A1 N-Terminal Peptides in Cellular Signaling
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the experimental performance of Ac9-25, a synthetic peptide fragment of Annexin A1, with its alternatives, Ac2-26 and Ac2-12. The data presented here is based on a study investigating their effects on conjunctival goblet cells.
Ac9-25 is the N-terminal peptide of Annexin A1 (AnxA1) and is known to act as an agonist for formyl peptide receptors (FPRs), playing a role in inhibiting leukocyte extravasation and activating neutrophil NADPH oxidase.[1][2][3] This guide delves into the functional similarities and differences between Ac9-25 and other N-terminal AnxA1 peptides, Ac2-26 and Ac2-12, with a focus on their impact on intracellular calcium signaling and their potential as anti-inflammatory and pro-resolving agents.
Comparative Efficacy on Intracellular Calcium Mobilization
A key aspect of the cellular response to these peptides is the mobilization of intracellular calcium ([Ca2+]i). The following table summarizes the differential effects of Ac9-25, Ac2-26, and Ac2-12 on histamine-stimulated increases in [Ca2+]i in cultured rat conjunctival goblet cells.
| Compound | Concentration | Effect on Histamine-Stimulated [Ca2+]i Increase |
| Ac9-25 | Not specified | No inhibition |
| Ac2-26 | 10-12 mol/L | Inhibition |
| Ac2-12 | 10-9 mol/L | Inhibition |
| Annexin A1 (AnxA1) | 10-12 mol/L | Inhibition |
| Resolvin D1 (RvD1) | 10-12 mol/L | Inhibition |
| Lipoxin A4 (LXA4) | 10-12 mol/L | Inhibition |
Data sourced from a study on cultured rat conjunctival goblet cells.[4][5][6]
Experimental Protocols
The findings presented are based on experiments conducted on primary rat conjunctival goblet cells. A summary of the key experimental methodology is provided below.
Measurement of Intracellular Calcium ([Ca2+]i): Cultured goblet cells were loaded with a fluorescent Ca2+ indicator to measure changes in intracellular calcium concentration. The cells were then stimulated with histamine in the presence or absence of the AnxA1 N-terminal peptides (Ac9-25, Ac2-26, Ac2-12), full-length AnxA1, Resolvin D1, or Lipoxin A4. The resulting changes in fluorescence, indicating fluctuations in [Ca2+]i, were recorded and analyzed.[4][5]
Western Blot Analysis for FPR Presence: To confirm the presence of formyl peptide receptors (FPR1, FPR2/ALX, and FPR3), protein lysates from rat conjunctival goblet cells were subjected to Western blot analysis using specific antibodies against each receptor subtype.[4]
Signaling Pathways and Experimental Workflow
The differential effects of the AnxA1 peptides are attributed to their interaction with distinct signaling pathways. The following diagrams illustrate the proposed mechanism of action and the experimental workflow.
References
- 1. Ac9-25 (CAS 284040-76-2): R&D Systems [rndsystems.com]
- 2. adooq.com [adooq.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Anti-Inflammatory and Pro-Resolving Actions of the N-Terminal Peptides Ac2-26, Ac2-12, and Ac9-25 of Annexin A1 on Conjunctival Goblet Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anti-Inflammatory and Pro-Resolving Actions of the N-Terminal Peptides Ac2-26, Ac2-12, and Ac9-25 of Annexin A1 on Conjunctival Goblet Cell Function - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Ac9-25 TFA: A Procedural Guide
The proper disposal of Ac9-25 trifluoroacetate (TFA) is critical to ensure laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of Ac9-25 TFA, tailored for researchers, scientists, and drug development professionals. The following procedures are synthesized from safety data sheets for Ac9-25 and trifluoroacetic acid, emphasizing cautious handling and adherence to regulated waste disposal protocols.
Key Hazard Information
This compound is a chemical that requires careful handling due to its potential hazards. The Safety Data Sheet (SDS) for Ac9-25 indicates that it is harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Trifluoroacetic acid, the counter-ion, is a corrosive acid that can cause severe skin burns and eye damage[2]. Therefore, appropriate personal protective equipment (PPE) and handling procedures are mandatory.
| Hazard Statement | Description | Source |
| H302 | Harmful if swallowed. | [1] |
| H410 | Very toxic to aquatic life with long lasting effects. | [1] |
| H314 | Causes severe skin burns and eye damage. | |
| H290 | May be corrosive to metals. | [3] |
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, ensure the following personal protective equipment is worn:
| PPE | Specification | Source |
| Eye Protection | Safety goggles with side-shields. | [1] |
| Hand Protection | Protective gloves (chemically resistant). | [1] |
| Skin and Body Protection | Impervious clothing, such as a lab coat. | [1] |
| Respiratory Protection | Suitable respirator if handling outside a fume hood. | [1] |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the essential steps for the safe disposal of this compound waste.
Step 1: Waste Segregation and Collection
-
Isolate Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Designated Container: Collect all this compound waste, including contaminated consumables (e.g., pipette tips, vials), in a dedicated, clearly labeled, and chemically compatible waste container. The container should be kept tightly closed when not in use.
Step 2: Neutralization of Acidic Waste (if applicable)
-
Consult EHS: Before neutralization, consult your institution's EHS guidelines. Some disposal facilities may prefer to receive the waste in its original acidic form.
-
Neutralization Procedure: If permitted, slowly add a weak base (e.g., sodium bicarbonate solution) to the aqueous waste solution containing this compound. This should be done in a fume hood with constant stirring. Monitor the pH until it is within the neutral range (pH 6-8). This process may generate gas, so proceed with caution.
Step 3: Container Labeling
-
Clear Identification: Label the waste container with "Hazardous Waste," the full chemical name "Ac9-25 trifluoroacetate," and the approximate concentration and quantity.
-
Hazard Symbols: Affix appropriate hazard symbols, such as "Corrosive" and "Harmful/Toxic."
Step 4: Temporary Storage
-
Secure Location: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent spills.
Step 5: Arrange for Professional Disposal
-
Contact EHS: Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for the collection and disposal of the this compound waste.
-
Regulatory Compliance: Ensure that the disposal is carried out in accordance with all local, state, and federal regulations. The SDS for Ac9-25 specifies to "Dispose of contents/ container to an approved waste disposal plant"[1].
Experimental Workflow and Disposal Pathway
The following diagrams illustrate the logical relationships in the handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
Caption: Logical flow for the disposal of this compound waste.
References
Personal protective equipment for handling Ac9-25 TFA
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Ac9-25 TFA, a peptide agonist of the formyl peptide receptor (FPR). Adherence to these procedures is essential to ensure laboratory safety and maintain the integrity of the product. Ac9-25 is an N-terminal peptide of Annexin I and is often supplied as a trifluoroacetate (TFA) salt, which requires specific handling due to the corrosive nature of TFA.
Personal Protective Equipment (PPE)
The handling of this compound necessitates a comprehensive approach to personal protection due to the chemical properties of both the peptide and the TFA salt. The following table summarizes the required PPE.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles with Side Shields | Must be worn at all times to protect against splashes. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Check for tears before use. |
| Body Protection | Laboratory Coat | A full-length lab coat is required to protect against skin contact. |
| Respiratory Protection | Fume Hood | All handling of the lyophilized powder and initial reconstitution should be performed in a certified chemical fume hood. |
Operational Plan: From Receipt to Disposal
A systematic workflow is crucial for the safe and effective use of this compound. The following sections provide a step-by-step guide for researchers.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the vial for any damage.
-
Storage of Lyophilized Peptide: Store the lyophilized peptide at -20°C for long-term storage. For short-term storage, 4°C is acceptable.[1][2] The vial should be kept in a desiccator to prevent moisture absorption.[1][2]
-
Documentation: Log the receipt date, batch number, and storage conditions in the laboratory inventory.
Reconstitution of Lyophilized Peptide
Reconstitution should be performed in a sterile environment, such as a laminar flow hood, and within a chemical fume hood to mitigate risks associated with the TFA salt.
-
Equilibration: Allow the vial to warm to room temperature in a desiccator before opening to prevent condensation.[3][4]
-
Solvent Selection: The choice of solvent depends on the experimental requirements. Sterile, distilled water or a buffer of pH 5-6 is often suitable.[2] For peptides with poor aqueous solubility, a small amount of an organic solvent like DMSO can be used initially, followed by dilution with the aqueous buffer.
-
Reconstitution Process:
-
Storage of Reconstituted Peptide:
Experimental Use
-
Always handle the reconstituted peptide solution with appropriate PPE.
-
Minimize the exposure of the solution to air and light.
-
Use calibrated pipettes for accurate measurements.
Disposal Plan
Proper disposal of this compound waste is critical to prevent environmental contamination and ensure compliance with safety regulations.
| Waste Type | Disposal Procedure |
| Unused Lyophilized Peptide | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. |
| Contaminated Labware | All disposable labware (e.g., pipette tips, microfuge tubes) that has come into contact with this compound should be collected in a designated hazardous waste container. |
| Aqueous Waste Solution | Collect all aqueous waste containing this compound in a labeled, sealed waste container. The waste should be neutralized to a pH between 6 and 8 before being collected by the institution's hazardous waste management service. Due to the TFA content, do not pour down the drain. |
| Empty Vials | Rinse the empty vial three times with a suitable solvent (e.g., water or ethanol). Collect the rinsate as hazardous waste. The rinsed vial can then be disposed of as non-hazardous glass waste. |
Experimental Workflow Diagram
The following diagram illustrates the key steps in the handling of this compound, from receiving the compound to its final disposal.
Caption: Workflow for handling this compound from receipt to disposal.
References
- 1. bachem.com [bachem.com]
- 2. genscript.com [genscript.com]
- 3. verifiedpeptides.com [verifiedpeptides.com]
- 4. Peptide Stability: Guidelines and SOPs for Handling and Storage [biolongevitylabs.com]
- 5. Reconstitution & Storage Instructions | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 6. limitlesslifenootropics.com [limitlesslifenootropics.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
